molecular formula C10H9BrN2O B8045123 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1956327-21-1

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Número de catálogo: B8045123
Número CAS: 1956327-21-1
Peso molecular: 253.09 g/mol
Clave InChI: QNNNWTWKZQHIHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-2-8-7(6-14)12-10-5-3-4-9(11)13(8)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNNWTWKZQHIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198107
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956327-21-1
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956327-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxaldehyde, 5-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Formation for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Design

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged bicyclic system extensively utilized in drug discovery, featuring prominently in therapeutics such as zolpidem and various oncology candidates[1]. The target molecule, 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde , is an advanced, highly functionalized building block.

Its specific substitution pattern is strategically designed for orthogonal reactivity:

  • C5-Bromine: Positioned adjacent to the bridgehead nitrogen, this halogen serves as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to explore sterically demanding chemical space[2].

  • C3-Ethyl: Modulates the lipophilicity of the core and blocks the highly reactive C3 position from unwanted electrophilic aromatic substitutions.

  • C2-Carbaldehyde: Provides an electrophilic handle for Knoevenagel condensations, Wittig olefinations, or reductive aminations[3].

Retrosynthetic Strategy & Mechanistic Pathway

The construction of the imidazo[1,2-a]pyridine core relies on a Grob-type (or Tschitschibabin) condensation[4]. To achieve the exact substitution pattern of the target, the synthesis requires the condensation of 6-bromo-2-aminopyridine with ethyl 3-bromo-2-oxopentanoate , followed by functional group interconversion at the C2 position.

The Causality of Core Formation

The regioselectivity of this cyclization is governed by the differential nucleophilicity of the two nitrogen atoms in 2-aminopyridine:

  • Regioselective Alkylation: The endocyclic pyridine nitrogen (N1) is significantly more nucleophilic than the exocyclic amine. It initiates an SN​2 attack on the α -carbon (C3) of ethyl 3-bromo-2-oxopentanoate, displacing the bromide ion and forming a pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amine, now brought into proximity, attacks the highly electrophilic ketone carbonyl (C2 of the pentanoate), generating a bicyclic hemiaminal.

  • Aromatization: Thermodynamically driven dehydration (loss of H2​O ) yields the fully aromatic intermediate, ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate.

CoreMechanism A 6-Bromo-2-aminopyridine + Ethyl 3-bromo-2-oxopentanoate B S_N2 Alkylation (Endocyclic N attacks alpha-carbon) A->B Heat / Base C Pyridinium Intermediate (N-alkylated salt) B->C D Intramolecular Cyclization (Exocyclic NH2 attacks ketone) C->D E Bicyclic Hemiaminal Intermediate D->E F Dehydration (-H2O) (Aromatization) E->F -H2O G Ethyl 5-bromo-3-ethylimidazo [1,2-a]pyridine-2-carboxylate F->G

Fig 1: Mechanistic pathway of the Grob-type cyclization.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and yield, the transformation from the starting materials to the final aldehyde is executed in three distinct, optimized steps[5].

Step 1: Condensation (Core Formation)
  • Procedure: Suspend 6-bromo-2-aminopyridine (1.0 equiv) and NaHCO3​ (2.0 equiv) in anhydrous ethanol. Add ethyl 3-bromo-2-oxopentanoate (1.2 equiv) dropwise. Heat the mixture to reflux (80 °C) for 16 hours.

  • Causality: The C6-bromine on the pyridine ring introduces significant steric hindrance adjacent to the endocyclic nitrogen, slowing the initial SN​2 alkylation. Elevated temperatures and prolonged reaction times are mandatory to drive the reaction to completion.

Step 2: Chemoselective Reduction
  • Procedure: Dissolve the resulting ester in anhydrous THF and cool to -78 °C. Slowly add Diisobutylaluminum hydride (DIBAL-H, 3.0 equiv). Stir for 2 hours, allowing the reaction to warm to 0 °C, then quench with saturated Rochelle's salt solution.

  • Causality: While LiAlH4​ is a standard reductant for esters[5], its use on electron-deficient halogenated heterocycles risks competitive hydrodebromination at the C5 position. DIBAL-H at low temperatures ensures chemoselective reduction to the alcohol, (5-bromo-3-ethylimidazo[1,2-a]pyridin-2-yl)methanol, while strictly preserving the critical C5-Br bond.

Step 3: Selective Oxidation
  • Procedure: Dissolve the isolated alcohol in dichloromethane (DCM). Add activated Manganese(IV) oxide ( MnO2​ , 10.0 equiv) and stir at room temperature for 12 hours. Filter through a Celite pad.

  • Causality: The C2-methanol group is pseudo-benzylic due to the aromatic imidazo[1,2-a]pyridine system. MnO2​ exploits this activation to provide a mild, highly efficient oxidation to the target aldehyde without the risk of over-oxidation to the carboxylic acid.

Workflow Step1 Step 1: Cyclization Reagents: NaHCO3, EtOH Temp: 80°C Product: Ester Step2 Step 2: Reduction Reagents: DIBAL-H, THF Temp: -78°C to 0°C Product: Alcohol Step1->Step2 Step3 Step 3: Oxidation Reagents: MnO2, DCM Temp: 25°C Product: Aldehyde Step2->Step3

Fig 2: Three-step synthetic workflow to the target aldehyde.

Quantitative Data & Optimization

Reaction StepReagents & ConditionsTimeTempExpected YieldKey Observation / Causality
1. Cyclization 6-Bromo-2-aminopyridine, Ethyl 3-bromo-2-oxopentanoate, NaHCO3​ , EtOH16 h80 °C65–75%Steric hindrance at C6 of pyridine slows alkylation; requires reflux.
2. Reduction DIBAL-H (3.0 eq), dry THF2 h-78 °C to 0 °C80–88%Avoids LiAlH4​ to prevent hydrodebromination of the C5-Br bond.
3. Oxidation MnO2​ (10 eq), DCM12 h25 °C85–95%Exploits the pseudo-benzylic nature of the C2-alcohol for selective oxidation.

Downstream Applications in Drug Discovery

The resulting 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde acts as a central hub for generating diverse compound libraries. For instance, similar 5-bromoimidazo[1,2-a]pyridine derivatives have been identified as potent centromere-associated protein-E (CENP-E) inhibitors[6]. The orthogonal reactivity of the aldehyde and the bromide allows for parallel functionalization without cross-interference.

Applications Core 5-Bromo-3-ethylimidazo [1,2-a]pyridine-2-carbaldehyde Suzuki C5-Bromine Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd cat. Knoevenagel C2-Carbaldehyde Knoevenagel Condensation Core->Knoevenagel Base, Heat RedAm C2-Carbaldehyde Reductive Amination Core->RedAm NaBH(OAc)3

Fig 3: Orthogonal downstream functionalization pathways.

References

  • Chapman, M. R., et al. "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry (2016).1

  • "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega (2021). 4

  • "Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents." Journal of Medicinal and Chemical Sciences (2021).3

  • Rao, N. S., et al. "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives." Der Pharma Chemica (2012). 5

  • "Synthetic studies of centromere-associated protein-E (CENP-E) inhibitors: Exploration of fused bicyclic core scaffolds using electrostatic potential map." PubMed (2013). 6

  • "Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines and 1,2a-Diazadibenzo[cd,f]azulenes." The Journal of Organic Chemistry (2023). 2

Sources

In-Depth Technical Guide: Solubility Profile & Handling of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic agent zolpidem, as well as emerging candidates for oncology and tuberculosis treatments[1][2][3]. Within this chemical space, 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1956327-21-1) serves as a highly versatile, commercially available building block[4][5].

Successful utilization of this intermediate in drug discovery workflows—whether for cross-coupling, reductive amination, or biological assay formulation—requires a rigorous understanding of its solubility profile. This whitepaper provides a comprehensive analysis of the compound's solvation thermodynamics, empirical solubility in organic solvents, and validated protocols for handling and quantification.

Structural Determinants of Solvation

As a Senior Application Scientist, I emphasize that solubility is not merely a lookup value; it is a macroscopic manifestation of microscopic intermolecular forces. The solubility profile of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is dictated by the competing electronic and steric demands of its four distinct structural domains:

  • The Imidazo[1,2-a]pyridine Core: This planar, aromatic system is highly polarizable and capable of robust π−π stacking in the solid state. The bridgehead nitrogen and the unshared electron pair on the imidazole nitrogen act as potential hydrogen-bond acceptors, favoring solvation in polar aprotic and protic media[1].

  • The C2-Carbaldehyde Group: The aldehyde moiety introduces a strong dipole moment and acts as a localized hydrogen-bond acceptor. This significantly enhances solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane) compared to the unsubstituted core.

  • The C3-Ethyl Group: This short aliphatic chain introduces lipophilicity and steric bulk. Crucially, it disrupts the perfect planarity of the crystal lattice, lowering the crystal lattice energy and generally enhancing solubility in organic solvents relative to methyl or des-alkyl analogs.

  • The C5-Bromine Atom: The heavy halogen atom is highly lipophilic and polarizable. It drives the compound's affinity for halogenated solvents (e.g., chloroform, dichloromethane) while drastically reducing its aqueous solubility.

G Compound 5-Bromo-3-ethylimidazo[1,2-a] pyridine-2-carbaldehyde Core Imidazopyridine Core (Polarizable, H-Bond Acceptor) Compound->Core Aldehyde C2-Aldehyde (Dipole, H-Bond Acceptor) Compound->Aldehyde Ethyl C3-Ethyl (Lipophilic, Lattice Disruptor) Compound->Ethyl Bromo C5-Bromine (Lipophilic, Halogen Bonding) Compound->Bromo Sol_Polar Enhances solubility in DMSO, DMF, Alcohols Core->Sol_Polar Sol_Mod Enhances solubility in DCM, EtOAc, THF Aldehyde->Sol_Mod Ethyl->Sol_Mod Sol_Non Drives affinity for Halogenated Solvents Bromo->Sol_Non

Diagram 1: Structural features dictating the solvation thermodynamics of the compound.

Solubility Profile in Organic Solvents

Based on the physicochemical properties of the functional groups, the thermodynamic solubility of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde follows a predictable gradient. The table below summarizes the expected solubility profile across standard organic solvents used in synthesis and purification.

Solvent CategoryRepresentative SolventEstimated SolubilityCausality & Application Notes
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions with the core and aldehyde. Ideal for biological assay stock solutions and SN​Ar reactions.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Excellent solvation due to the C5-bromine and overall polarizability. Primary choice for extraction and column chromatography loading.
Ethers / Esters THF, Ethyl Acetate (EtOAc)Moderate to High (20-50 mg/mL)Good balance of polarity. EtOAc is the recommended mobile phase component for normal-phase silica gel purification.
Polar Protic Methanol (MeOH), EthanolModerate (10-20 mg/mL)H-bonding from the solvent to the aldehyde/core nitrogen aids dissolution, but lipophilic groups (Br, Ethyl) limit capacity. Useful for crystallization.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Lack of dipole interactions. Used exclusively as an anti-solvent for precipitation or as the weak component in chromatography.
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Highly lipophilic nature prevents aqueous solvation. Requires co-solvents (e.g., DMSO) or micellar catalysis for aqueous reactions[6].

Validated Experimental Protocol: Thermodynamic Solubility Assay

To ensure scientific integrity, relying on visual or kinetic solubility is insufficient for rigorous drug development. Kinetic solubility represents the concentration before precipitation begins, whereas thermodynamic solubility represents the true equilibrium between the crystalline solid and the solvent[7].

The following is a self-validating Shake-Flask Method coupled with HPLC-UV quantification, designed to generate high-quality thermodynamic data[8][9].

Reagents and Equipment
  • Analyte: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (Solid, >95% purity).

  • Solvents: HPLC-grade organic solvents (DMSO, DCM, EtOAc, etc.).

  • Hardware: Temperature-controlled orbital shaker, centrifuge, 0.45 µm PTFE syringe filters (PTFE is chosen to prevent adsorption of the lipophilic compound).

  • Analysis: HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector[8].

Step-by-Step Methodology
  • Preparation of Oversaturated Suspension: Weigh an excess amount of the compound (e.g., 5-10 mg) into a sealed glass vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must remain to ensure the system reaches true thermodynamic equilibrium with the crystal lattice.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 400 rpm for 24 to 72 hours. Causality: 24 hours is the minimum required to overcome the activation energy of dissolution and achieve a steady state[9].

  • Phase Separation: Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant using a syringe.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter to remove any micro-crystals. Critical Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane.

  • Dilution & Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the detector. Inject into the HPLC-UV system (monitoring at the λmax​ of the imidazopyridine core, typically ~250-280 nm).

  • Data Processing: Calculate the concentration against a pre-established multi-point calibration curve of the compound dissolved in pure DMSO[9].

Protocol Start Weigh Excess Solid (> Expected Solubility) AddSolvent Add Target Solvent (e.g., 1.0 mL) Start->AddSolvent Incubate Orbital Shaking 25°C, 400 rpm, 24-72h AddSolvent->Incubate Centrifuge Centrifugation (10,000 rpm, 10 min) Incubate->Centrifuge Filter PTFE Filtration (0.45 µm, discard first drops) Centrifuge->Filter Dilute Dilution in Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification vs. Calibration Curve Dilute->HPLC

Diagram 2: Thermodynamic shake-flask solubility workflow with HPLC-UV quantification.

Implications for Downstream Workflows

Understanding this solubility profile directly informs process chemistry and assay development:

  • Synthesis (Cross-Coupling): The C5-bromine is a prime target for Suzuki-Miyaura or Buchwald-Hartwig couplings. Because the compound is highly soluble in THF and moderately soluble in alcohols, THF/Water or Ethanol/Water mixtures are ideal solvent systems for these Pd-catalyzed reactions.

  • Synthesis (Reductive Amination): The C2-aldehyde readily undergoes reductive amination. Dichloromethane (DCM) is the optimal solvent here, as it fully dissolves the starting material and is compatible with reducing agents like sodium triacetoxyborohydride (STAB).

  • Purification: The vast solubility difference between Ethyl Acetate (high) and Hexane (low) makes the EtOAc/Hexane binary system perfect for gradient silica gel chromatography. For crystallization, dissolving the compound in a minimum volume of hot ethanol and slowly adding water (anti-solvent) will yield high-purity crystals.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at:[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry. Available at:[Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. Available at:[Link]

  • Thermodynamic solubility - Strasbourg. PCBIS. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at:[Link]

Sources

Electronic and Steric Properties of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged 10-π electron nitrogen bridgehead bicyclic system, widely recognized for its profound impact in medicinal chemistry (e.g., zolpidem, alpidem) and materials science (e.g., D-π-A fluorophores) 1. Among its highly functionalized derivatives, 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1956327-21-1) stands out as an advanced intermediate.

This whitepaper dissects the unique electronic push-pull dynamics and severe steric constraints inherent to this specific substitution pattern. By understanding the causality behind its structural behavior and the chemoselectivity required for its synthesis, drug discovery professionals can better leverage this scaffold for target-specific binding, such as in the development of novel antituberculosis agents targeting QcrB 2.

Structural and Topological Analysis

Electronic Push-Pull Dynamics (D-π-A System)

The core imidazo[1,2-a]pyridine ring is inherently electron-rich, acting as a strong electron donor (D). The introduction of a 2-carbaldehyde (formyl) group provides a powerful electron-withdrawing moiety (A) via both resonance (-M) and inductive (-I) effects. This establishes a strong intramolecular dipole, characteristic of Donor-π-Acceptor (D-π-A) dyes 3.

The 3-ethyl group further modulates this system by injecting electron density into the imidazole ring via hyperconjugation (+I effect), enhancing the push-pull dynamic. Conversely, the 5-bromo substitution exerts a strong inductive pull (-I) away from the pyridine ring, lowering the overall HOMO-LUMO gap and stabilizing the molecule against non-specific electrophilic degradation.

Steric Hindrance and Peri-Interactions at the 5-Position

The most critical structural feature of this molecule is the spatial relationship between the 5-bromo and 3-ethyl groups. Position 5 is adjacent to the bridgehead nitrogen and sits in a peri-relationship to position 3.

Bromine is a bulky halogen (van der Waals radius ~1.85 Å). Its presence at C-5 creates a severe steric clash with the freely rotating 3-ethyl group. This peri-interaction restricts the conformational freedom of the ethyl group and forces a slight out-of-plane distortion of the bicyclic core. In drug design, this locked conformation is highly advantageous; it reduces the entropic penalty upon binding to tight enzymatic pockets, a principle recently exploited in the discovery of SARS-CoV-2 Nsp14 inhibitors 4.

ElectronicProperties Core Imidazo[1,2-a] pyridine Core Bromo 5-Bromo (-I, Bulky) Core->Bromo Inductive Withdrawal Formyl 2-Formyl (-M, -I Effect) Core->Formyl Push-Pull Dipole Ethyl 3-Ethyl (+I Effect) Ethyl->Core Hyperconjugation Bromo->Ethyl Steric Clash (Peri-interaction)

Fig 1. Electronic push-pull dynamics and steric peri-interactions within the molecular scaffold.

Quantitative Data: Electronic and Steric Parameters

To facilitate rational drug design, the fundamental quantitative parameters of the substituents are summarized below.

Table 1: Electronic Parameters

ParameterTheoretical ValueSignificance in Scaffold
Dipole Moment (μ) ~4.8 - 5.2 DHigh polarity driven by the C-3 to C-2 push-pull system.
HOMO-LUMO Gap ~3.1 eVIndicates moderate chemical reactivity; enables optical properties.
Electronegativity (χ) ~4.8 eVBalances the electron-donating core with withdrawing substituents.

Table 2: Steric Parameters

SubstituentPositionvan der Waals Volume (ų)Taft Steric Parameter ( Es​ )Impact on Scaffold
Bromo (-Br) C-526.5-1.16Severe peri-interaction with C-3; restricts bond rotation.
Ethyl (-CH2CH3) C-339.7-1.31Clashes with C-5 Bromo; forces out-of-plane distortion.
Formyl (-CHO) C-223.1-0.55Planar geometry; aligns with the π-system for conjugation.

Experimental Methodology: Self-Validating Synthesis Protocol

Rationale for Synthetic Route

In my experience optimizing heterocyclic syntheses, attempting to formylate the 2-position of an already constructed 3-alkyl-imidazo[1,2-a]pyridine via the Vilsmeier-Haack reaction is notoriously inefficient. The 3-position is the most nucleophilic site; when blocked, formylation at C-2 yields poor results.

The Solution: A de novo ring construction utilizing a pre-functionalized ester, followed by a controlled reduction-oxidation sequence. Direct reduction of an ester to an aldehyde is prone to over-reduction. By intentionally fully reducing the ester to an alcohol (using DIBAL-H) and subsequently oxidizing it back to the aldehyde with a mild, chemoselective oxidant (MnO₂), we create a self-validating, high-yielding protocol that protects the sensitive 5-bromo group from debromination.

Step-by-Step Protocol

Step 1: Condensation and Cyclization

  • Charge a round-bottom flask with 6-bromo-pyridin-2-amine (1.0 equiv) and ethyl 3-bromo-2-oxopentanoate (1.1 equiv) in absolute ethanol (0.5 M).

  • Reflux the mixture at 80 °C for 12–16 hours. The reaction proceeds via an initial intermolecular alkylation followed by intramolecular cyclization.

  • Remove the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Purify via silica gel chromatography to yield ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate .

Step 2: Chemoselective Reduction

  • Dissolve the intermediate ester in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Dropwise add DIBAL-H (1.0 M in hexanes, 2.5 equiv). Causality: Excess DIBAL-H ensures complete reduction to the alcohol without risking partial reduction mixtures, while the low temperature prevents reductive debromination at the C-5 position.

  • Stir for 2 hours, then carefully quench with a saturated Rochelle salt solution. Extract with CH₂Cl₂ to isolate (5-bromo-3-ethylimidazo[1,2-a]pyridin-2-yl)methanol .

Step 3: Allylic/Benzylic Oxidation

  • Dissolve the alcohol in anhydrous CH₂Cl₂ (0.1 M).

  • Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv). Causality: MnO₂ is highly specific for allylic/benzylic-type alcohols. The C-2 hydroxymethyl group behaves similarly to a benzylic alcohol, allowing for rapid oxidation to the aldehyde without over-oxidation to the carboxylic acid.

  • Stir at room temperature for 4 hours. Filter through a pad of Celite to remove the manganese salts, concentrate, and recrystallize to yield pure 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde .

SynthWorkflow Step1 Step 1: Condensation 6-Bromo-pyridin-2-amine + Ethyl 3-bromo-2-oxopentanoate Step2 Step 2: Reduction DIBAL-H, -78°C, THF Selective Ester Reduction Step1->Step2 Reflux, EtOH Yield: ~75% Step3 Step 3: Oxidation MnO2, CH2Cl2, RT Allylic/Benzylic Oxidation Step2->Step3 Yield: ~85% Product Final Product 5-Bromo-3-ethylimidazo[1,2-a] pyridine-2-carbaldehyde Step3->Product Yield: ~90%

Fig 2. Self-validating synthetic workflow for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega / PMC - NIH URL
  • Source: Royal Society of Chemistry (RSC)
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: ACS Publications URL
  • Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: PMC - NIH URL

Sources

Preliminary toxicity and hazard data for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity and Hazard Assessment of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Foreword: Navigating the Unknowns of Novel Chemical Entities

In the landscape of drug discovery and chemical research, the emergence of novel molecules like 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde presents both exciting therapeutic possibilities and significant safety challenges. As researchers, scientists, and drug development professionals, our primary mandate is to innovate while ensuring the safety of new chemical entities. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity and hazard assessment of this specific compound. The methodologies outlined herein are designed to build a foundational safety profile, adhering to the highest standards of scientific integrity. This document is not a rigid protocol but a dynamic guide, encouraging critical thinking and adaptation based on emerging data.

The imidazo[1,2-a]pyridine core is a well-recognized scaffold in medicinal chemistry, present in several marketed drugs.[1] However, the unique substitution pattern of a bromo group at the 5-position, an ethyl group at the 3-position, and a carbaldehyde at the 2-position necessitates a de novo toxicological evaluation. Our approach is a tiered, data-driven process, beginning with computational predictions and progressing to in vitro and potential in vivo assays. This strategy is designed to maximize data acquisition while minimizing the use of animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.

Section 1: Compound Profile and Rationale for Toxicological Assessment

Compound: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Structure:

The imidazo[1,2-a]pyridine scaffold is known for a wide range of biological activities.[2] The introduction of a bromine atom can influence the compound's metabolic stability and pharmacokinetic profile, and may also introduce specific toxicological concerns. The aldehyde functional group is a potential site of metabolic activity and can be associated with reactivity towards biological macromolecules.[3][4] Therefore, a thorough toxicological assessment is imperative before this compound can be considered for further development.

The Tiered Approach to Toxicity and Hazard Assessment

A tiered approach to toxicological assessment is a strategic and efficient methodology for characterizing the potential hazards of a novel compound. This approach begins with broad, predictive, and often high-throughput methods and progresses to more specific and complex biological assays. The rationale behind this strategy is to identify potential liabilities early in the development process, allowing for informed decision-making and resource allocation.

Tiered_Approach cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies in_silico In Silico Predictions (Toxicity, ADME) genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity Early Hazard ID cytotoxicity Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Prioritization acute_toxicity Acute Oral Toxicity (OECD 423) genotoxicity->acute_toxicity Informs In Vivo Design cytotoxicity->acute_toxicity Dose Range Finding In_Silico_Workflow start Input: Compound Structure qsar QSAR Analysis (e.g., Derek Nexus, TOPKAT) start->qsar adme ADMET Prediction (e.g., SwissADME, admetSAR) start->adme read_across Read-Across Analysis (Imidazo[1,2-a]pyridines, Aromatic Aldehydes) start->read_across data_integration Data Integration & Hazard Identification qsar->data_integration adme->data_integration read_across->data_integration report Generate Preliminary Hazard Report data_integration->report

Figure 2: Workflow for in silico toxicological prediction.
Predicted Toxicological Endpoints and Data Interpretation

The following table summarizes the key toxicological endpoints to be assessed in silico and the interpretation of potential findings.

EndpointPrediction Tool(s)Positive Prediction ImplicationNegative Prediction Implication
Mutagenicity Derek Nexus, Sarah Nexus, ToxiM [5][6]Potential for DNA damage. Triggers mandatory in vitro genotoxicity testing.Low likelihood of mutagenic potential. In vitro confirmation is still recommended.
Carcinogenicity Lhasa Carcinogenicity DatabasePotential to cause cancer with long-term exposure.Lower priority for long-term carcinogenicity studies.
Hepatotoxicity DILIrank, AC_hERGPotential for liver injury.Lower immediate concern for liver toxicity.
Cardiotoxicity hERG liability predictorsPotential for cardiac arrhythmias.Lower risk of acute cardiotoxic events.
ADME Properties SwissADME, admetSAR [5]Poor oral bioavailability may limit systemic toxicity but also efficacy.Good bioavailability suggests systemic exposure and potential for toxicity.

Section 3: Tier 2 - In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the biological activity of the compound. These assays are crucial for verifying in silico predictions and for providing a more nuanced understanding of the compound's potential toxicity.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations. It is a standard regulatory requirement for new chemical entities. [7]

3.1.1. Rationale and Experimental Choice

The Ames test is a rapid and sensitive assay for detecting point mutations (base-pair substitutions and frameshifts) in the DNA of specially engineered strains of Salmonella typhimurium and Escherichia coli. A positive result in the Ames test is a strong indicator of mutagenic potential and a significant red flag in drug development. The assay is performed with and without metabolic activation (S9 fraction) to mimic mammalian metabolism.

3.1.2. Detailed Experimental Protocol (adapted from OECD Guideline 471)
  • Strain Selection: A minimum of five strains should be used: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate dose range.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of buffer.

    • Vortex briefly and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, and the increase is at least double the background reversion rate.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [8]It is a common and reliable method for determining the cytotoxicity of a compound.

3.2.1. Rationale and Experimental Choice

The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [8]The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of a compound's ability to cause cell death. A human liver cell line, such as HepG2, is often used as it can provide insights into potential hepatotoxicity. [9][10][11]

3.2.2. Detailed Experimental Protocol
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Tier 3 - In Vivo Acute Oral Toxicity Study

If the in silico and in vitro data do not reveal any significant liabilities, a limited in vivo study may be warranted to assess the compound's acute systemic toxicity.

Rationale and Experimental Choice

The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. [12]Although the traditional LD50 test (OECD 401) has been largely replaced by alternative methods that use fewer animals, the data from an acute toxicity study is still valuable for hazard classification and for guiding the design of longer-term studies. [13][14]The Acute Toxic Class Method (OECD Guideline 423) is a suitable alternative. [15]

Proposed In Vivo Study Design (OECD Guideline 423)
  • Animal Model: Female Wistar rats are a commonly used and well-characterized model.

  • Dose Levels: The study is conducted in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure:

    • A single animal is dosed at the starting dose level.

    • If the animal survives, two more animals are dosed at the same level.

    • If the first animal dies, the next animal is dosed at a lower level.

    • The process continues until the toxic class of the compound can be determined.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. [12]5. Pathology: A gross necropsy of all animals is performed at the end of the study.

Data Presentation for In Vivo Studies
ParameterObservation
Mortality Number of animals that died at each dose level.
Clinical Signs Description, time of onset, and duration of any signs of toxicity (e.g., tremors, convulsions, salivation). [12]
Body Weight Weekly body weight and body weight changes.
Necropsy Findings Description of any gross pathological changes observed in organs and tissues.

Section 5: Integrated Hazard Assessment and Future Directions

The culmination of this tiered approach is an integrated hazard assessment that synthesizes the data from all three tiers. This assessment will provide a preliminary but comprehensive overview of the toxicological profile of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

Integrated_Assessment in_silico In Silico Data (Predicted Hazards) assessment Integrated Hazard Assessment in_silico->assessment in_vitro In Vitro Data (Genotoxicity, Cytotoxicity) in_vitro->assessment in_vivo In Vivo Data (Acute Toxicity) in_vivo->assessment decision Go/No-Go Decision for Further Development assessment->decision

Sources

Discovery, Synthesis, and Derivatization of Imidazo[1,2-a]pyridine-2-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics such as the hypnotic zolpidem, the anxiolytic alpidem, and the positive inotrope olprinone[1]. While the 3-carbaldehyde derivative is frequently accessed via direct Vilsmeier-Haack formylation[2], the imidazo[1,2-a]pyridine-2-carbaldehyde presents a uniquely valuable, yet synthetically nuanced, intermediate. Positioned at the C2 carbon, the aldehyde functional group serves as an ideal electrophilic hub for multicomponent reactions (MCRs), Knoevenagel condensations, and Schiff base formations, enabling the rapid generation of diverse chemical libraries for drug discovery[3].

This whitepaper details the historical context, mechanistic pathways, and field-proven protocols for synthesizing and derivatizing imidazo[1,2-a]pyridine-2-carbaldehyde, providing researchers with a self-validating framework for application in drug development.

Mechanistic Pathways to the C2-Aldehyde

Historically, the synthesis of the imidazo[1,2-a]pyridine core relies on the Tschitschibabin reaction, which condenses 2-aminopyridines with α -halocarbonyl compounds[4]. However, achieving the aldehyde oxidation state specifically at the C2 position requires strategic reagent selection to avoid over-oxidation or regioselectivity issues.

Pathway A: The 1,1,3-Trichloroacetone Route (Direct Masked Aldehyde)

The most efficient method for accessing the 2-carbaldehyde utilizes 1,1,3-trichloroacetone. In this pathway, the initial condensation yields a 2-(dichloromethyl)imidazo[1,2-a]pyridine intermediate[4]. The chemical logic of this approach lies in the oxidation state: the dichloromethyl group acts as a masked aldehyde (+2 oxidation state). Subsequent refluxing in ethanol converts this to a diethyl acetal, which is then unmasked via simple acidic hydrolysis to yield the aldehyde[5]. This elegant route bypasses the need for external oxidants entirely.

Pathway B: The 1,3-Dichloroacetone Route (Stepwise Oxidation)

An alternative route employs 1,3-dichloroacetone, leading to a 2-(chloromethyl) intermediate[6]. This highly stable compound must be hydrolyzed to the 2-hydroxymethyl derivative (an alcohol, +1 oxidation state). To reach the 2-carbaldehyde, a controlled oxidation is mandatory. Strong oxidants (like KMnO 4​ ) risk pushing the molecule to the carboxylic acid (+3 oxidation state). Therefore, mild oxidants such as 2-Iodoxybenzoic acid (IBX) in DMSO are employed to cleanly halt the oxidation at the aldehyde stage[7].

G A 2-Aminopyridine B1 1,1,3-Trichloroacetone (DME, RT -> EtOH reflux) A->B1 C1 1,3-Dichloroacetone (DME, RT) A->C1 B2 2-(Dichloromethyl)- imidazo[1,2-a]pyridine B1->B2 B3 Acidic Hydrolysis (HCl / H2O) B2->B3 F Imidazo[1,2-a]pyridine- 2-carbaldehyde B3->F C2 2-(Chloromethyl)- imidazo[1,2-a]pyridine C1->C2 C3 Hydrolysis (CaCO3) & Oxidation (IBX/DMSO) C2->C3 C3->F G Knoevenagel Condensation (Acrylonitriles) F->G H Claisen-Schmidt (Chalcones) F->H

Synthetic pathways and derivatization of imidazo[1,2-a]pyridine-2-carbaldehyde.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical and spectroscopic checkpoints.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-2-carbaldehyde via 1,1,3-Trichloroacetone

Reference standard adapted from [5].

  • Initial Condensation: Dissolve 2-aminopyridine (1.0 eq, 44.3 mmol) in 100 mL of 1,2-dimethoxyethane (DME). Stir at room temperature.

    • Causality: DME is a moderately polar aprotic solvent. It readily dissolves the starting materials but promotes the precipitation of the highly polar intermediate salt, driving the reaction forward and allowing easy isolation by filtration.

  • Reagent Addition: Add 1,1,3-trichloroacetone (1.4 eq, 63.5 mmol) dropwise. Stir for 5 hours.

    • Causality: The exocyclic amine attacks the most electrophilic carbon (the ketone), followed by cyclization involving the endocyclic nitrogen and the α -chlorine. The trichloromethyl group remains intact.

  • Acetal Formation: Filter the resulting off-white solid. Transfer to a round-bottom flask, suspend in 1 L of ethanol, and heat under reflux for 2 hours.

    • Validation Checkpoint: The solid will dissolve as it converts into the diethyl acetal intermediate. Evaporate the ethanol and alkalinize the crude with Na 2​ CO 3​ to isolate the acetal (Expected yield: ~59%).

  • Hydrolysis: Treat the isolated acetal with aqueous HCl and stir at room temperature.

    • Causality: Acidic hydrolysis cleanly unmasks the acetal, yielding the 2-carbaldehyde without the need for harsh oxidants.

  • Workup & Validation: Neutralize with Na 2​ CO 3​ , extract with CH 2​ Cl 2​ , dry over anhydrous MgSO 4​ , and evaporate.

    • Spectroscopic Validation: Confirm the product via 1 H-NMR. A distinct, sharp singlet at δ ~10.20 ppm will confirm the presence of the aldehyde proton[5].

Protocol 2: Knoevenagel Condensation for Anticandidosis Agents
  • Reaction Setup: Dissolve imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and a phenylacetonitrile derivative (1.1 eq) in ethanol.

  • Base Catalysis: Add a catalytic amount of piperidine.

    • Causality: The base deprotonates the acidic α -protons of the acetonitrile, generating a nucleophilic carbanion that attacks the highly electrophilic C2-aldehyde.

  • Precipitation: Stir at room temperature or mild reflux until a solid precipitates.

    • Causality & Validation: The resulting extended conjugated system (arylacrylonitrile) is highly planar and hydrophobic, causing it to crash out of the polar ethanol solvent. This acts as an automatic, self-purifying step.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Quantitative Data: Route Comparison

The choice of synthetic route depends heavily on reagent availability and the desired environmental impact (E-factor). Below is a comparative analysis of the two primary pathways.

Synthetic RouteReagents & SolventsKey IntermediateOxidation State at C2Overall YieldReaction TimeE-Factor / Greenness
Trichloroacetone Route 1,1,3-Trichloroacetone, DME, EtOH, HCl2-(Dichloromethyl) / Diethyl Acetal+2 (Masked Aldehyde)81 - 83% ~8 hoursModerate (Solvent intensive, but avoids heavy metal oxidants)
Dichloroacetone Route 1,3-Dichloroacetone, DME, CaCO 3​ , IBX2-(Chloromethyl) / 2-Hydroxymethyl+1 (Alcohol) +2 (Aldehyde)50 - 60% ~12 hoursLow (Requires stoichiometric amounts of IBX oxidant)

Derivatization and Drug Discovery Applications

The 2-carbaldehyde is rarely the final clinical candidate; rather, it is a versatile springboard for drug discovery[3].

  • Anticandidosis Agents: Knoevenagel condensation with phenylacetonitriles yields imidazo[1,2-a]pyridinyl-arylacrylonitriles. These highly conjugated systems exhibit profound antifungal activity. For instance, chlorinated derivatives at position 3 of the imidazo[1,2-a]pyridine core have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2.8 µM against Candida albicans[5],[8].

  • Anti-Tuberculosis Agents: The scaffold is pivotal in the development of QcrB inhibitors (such as the clinical candidate Q203/Telacebec). The 2-carbaldehyde can be converted into various amides and chalcones that effectively target multi-drug resistant Mycobacterium tuberculosis (MDR-TB)[9].

  • Multicomponent Reactions (MCRs): The aldehyde acts as the critical carbonyl component in Ugi and Passerini reactions, allowing the one-pot assembly of complex peptidomimetics with four points of diversity, highly sought after in high-throughput screening libraries[3].

References

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. Available at:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry (via PMC). Available at:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at:[Link]

  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring. Science of Synthesis (Thieme). Available at:[Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at:[Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed with scientific integrity at its core, explaining the rationale behind experimental choices and providing a self-validating system for achieving the target molecule.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in a number of approved drugs. The introduction of a bromine atom, an ethyl group, and a carbaldehyde functionality to this core creates a versatile intermediate for further chemical exploration and the development of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core through the condensation of a substituted 2-aminopyridine with an α-haloketone. The second step is the introduction of the carbaldehyde group at the 2-position of the heterocyclic ring via a Vilsmeier-Haack formylation reaction.

Synthetic Pathway A 2-Amino-6-bromopyridine C 5-Bromo-3-ethylimidazo[1,2-a]pyridine A->C Cyclocondensation B 1-Bromo-2-butanone B->C E 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3, DMF) D->E

Caption: Overall synthetic workflow for the target compound.

PART 1: Synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine

This initial step focuses on the construction of the core heterocyclic structure. The reaction proceeds via a cyclocondensation reaction between 2-amino-6-bromopyridine and 1-bromo-2-butanone. The exocyclic amino group of the pyridine attacks the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Materials and Reagents:
Reagent/MaterialGradeSupplier
2-Amino-6-bromopyridine≥98%Commercially Available
1-Bromo-2-butanone≥95%Commercially Available
Anhydrous EthanolACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous ethanol (10 mL per gram of aminopyridine).

  • Addition of Reagents: While stirring, add sodium bicarbonate (1.2 eq) to the suspension. Then, add 1-bromo-2-butanone (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel.[1]

    • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 30% ethyl acetate).

    • Fraction Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Isolation and Characterization: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 5-bromo-3-ethylimidazo[1,2-a]pyridine as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Vilsmeier-Haack Formylation to Yield 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The imidazo[1,2-a]pyridine ring system is electron-rich, and with the 3-position blocked by the ethyl group, the electrophilic substitution occurs regioselectively at the C-2 position.

Materials and Reagents:
Reagent/MaterialGradeSupplier
5-Bromo-3-ethylimidazo[1,2-a]pyridineSynthesized in Part 1-
Phosphorus Oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Step-by-Step Protocol:
  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-bromo-3-ethylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (5 mL per gram of substrate) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) for 2-3 hours. Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.[6]

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Column Chromatography: If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Final Product Characterization: Dry the purified product under vacuum. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Safety Considerations

Troubleshooting_Logic cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Vilsmeier-Haack Formylation A Low or No Product Formation - Check starting material purity - Ensure anhydrous conditions - Increase reaction time or temperature B Multiple Spots on TLC - Incomplete reaction - Side product formation - Optimize reaction time and temperature C Low Yield of Formylated Product - Ensure Vilsmeier reagent is pre-formed correctly - Use anhydrous solvents - Check for substrate decomposition D Incomplete Reaction - Increase equivalents of Vilsmeier reagent - Extend reaction time or increase temperature cautiously

Caption: Troubleshooting guide for the synthesis protocol.

  • Safety Precautions:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

    • 1-Bromo-2-butanone is a lachrymator and should be handled with care.

    • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.

    • The Vilsmeier-Haack reaction can be exothermic. Maintain proper temperature control during the addition of reagents.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
  • 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. Sigma-Aldrich.
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetyl
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Application Notes and Protocols for the Purification of Crude 5-Bromo-3-pyridinol. Benchchem.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromin
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • 5-Bromo-3-methylimidazo[1,2-a]pyridine. Sigma-Aldrich.
  • 5-bromo-3-methylimidazo[1,2-a]pyridine. PubChem.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxyl
  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen.

Sources

The Versatile Scaffold: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde as a Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic system is a key component in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its significance in targeting the central nervous system (CNS).[2][3] The therapeutic potential of this scaffold is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for diverse interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutics.[1]

This guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde . This molecule is strategically functionalized to serve as a versatile starting point for the synthesis of extensive and diverse chemical libraries. The presence of three key functional handles—a bromine atom at the 5-position, an aldehyde at the 2-position, and an ethyl group at the 3-position—provides medicinal chemists with a powerful tool for systematic structure-activity relationship (SAR) studies.

This document will provide a comprehensive overview of the synthetic utility of this scaffold, propose its application in key therapeutic areas, and offer detailed protocols for the synthesis and evaluation of its derivatives.

Synthetic Utility: A Trifecta of Reactive Sites

The true power of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde lies in its three distinct points of diversification. Each functional group can be selectively modified to explore the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity.

The C2-Aldehyde: A Hub for introducing Diversity

The carbaldehyde group at the 2-position is a versatile functional group that can participate in a wide array of chemical transformations.

  • Reductive Amination: This reaction is a robust method for introducing a diverse range of secondary and tertiary amines. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] This allows for the incorporation of various substituents, from small alkyl chains to complex heterocyclic moieties, which can significantly impact a compound's solubility, lipophilicity, and target-binding interactions.

  • Wittig Reaction: To introduce carbon-carbon double bonds, the Wittig reaction is an invaluable tool.[7][8] Reaction of the aldehyde with a phosphorus ylide can generate a variety of vinyl-substituted imidazo[1,2-a]pyridines. This transformation is crucial for accessing compounds with altered geometries and electronic properties.

  • Condensation Reactions: The aldehyde can undergo Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (chalcones), which are themselves a class of biologically active compounds.[9] This opens up another avenue for creating hybrid molecules with potential dual-acting pharmacological profiles.

The C5-Bromo Group: A Handle for Cross-Coupling

The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

  • Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used in drug discovery to introduce (hetero)aryl substituents, which can modulate the electronic properties of the core and provide additional binding interactions with biological targets.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the reaction of choice.[12][13] It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. This allows for the introduction of a diverse range of amino groups at the 5-position, which can act as hydrogen bond donors or acceptors and significantly influence the compound's pharmacokinetic properties.

  • Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. This introduces a rigid linker and can be used to access compounds with unique spatial arrangements.

The C3-Ethyl Group: A Modulator of Physicochemical Properties

While not a reactive handle in the same vein as the aldehyde or bromo group, the ethyl group at the 3-position plays a crucial role in shaping the molecule's properties. It provides steric bulk and increases lipophilicity, which can influence a compound's solubility, membrane permeability, and metabolic stability. Its presence should be considered when designing new analogs, as modifications at this position can also be explored through the synthesis of new imidazo[1,2-a]pyridine cores.

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations that can be performed on 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

G cluster_starting_material Starting Scaffold cluster_c2_modifications C2-Aldehyde Modifications cluster_c5_modifications C5-Bromo Modifications cluster_products Derivative Libraries Start 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde ReductiveAmination Reductive Amination (R1R2NH, NaBH(OAc)3) Start->ReductiveAmination C2 Wittig Wittig Reaction (Ph3P=CHR3) Start->Wittig C2 Condensation Claisen-Schmidt (R4-C(O)CH3) Start->Condensation C2 Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Start->Suzuki C5 Buchwald Buchwald-Hartwig (R5R6NH, Pd catalyst) Start->Buchwald C5 Sonogashira Sonogashira Coupling (R7-C≡CH, Pd/Cu catalyst) Start->Sonogashira C5 Product_Amine C2-Aminomethyl Derivatives ReductiveAmination->Product_Amine Product_Alkene C2-Vinyl Derivatives Wittig->Product_Alkene Product_Chalcone C2-Chalcone Derivatives Condensation->Product_Chalcone Product_Aryl C5-Aryl/Heteroaryl Derivatives Suzuki->Product_Aryl Product_Amine_C5 C5-Amino Derivatives Buchwald->Product_Amine_C5 Product_Alkyne C5-Alkynyl Derivatives Sonogashira->Product_Alkyne

Caption: Synthetic diversification of the core scaffold.

Application in Drug Discovery: Targeting Key Therapeutic Areas

The versatility of the 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde scaffold makes it an attractive starting point for developing inhibitors for a range of therapeutic targets.

Oncology: Kinase Inhibition

The imidazo[1,2-a]pyridine core is a well-established scaffold for the development of kinase inhibitors.[1][14] Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer.[15] Derivatives of this scaffold have been shown to inhibit various kinases, including PI3K, mTOR, and receptor tyrosine kinases like IGF-1R.[16][17][18]

Scientific Rationale: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. By systematically modifying the C2 and C5 positions of our starting scaffold, researchers can introduce substituents that occupy adjacent hydrophobic pockets and form additional interactions, leading to potent and selective kinase inhibitors.

Proposed Workflow:

G Start 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde Library Synthesize Library via Reductive Amination & Suzuki Coupling Start->Library Screening Kinase Panel Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: Workflow for developing kinase inhibitors.

Neurodegenerative Diseases: Targeting Beta-Amyloid Plaques

Derivatives of imidazo[1,2-a]pyridine have shown promise as imaging agents and potential therapeutic ligands for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[19][20][21]

Scientific Rationale: The planar, aromatic nature of the imidazo[1,2-a]pyridine core allows it to intercalate between the β-sheets of Aβ fibrils. Modifications at the C2 and C5 positions can enhance this binding affinity and improve brain penetration. For example, introducing a dimethylamino group at the C2-position via a phenyl linker has been shown to be favorable for Aβ binding.[20]

Proposed Workflow:

G Start 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis Synthesize Derivatives with Aβ-binding Motifs Start->Synthesis Binding_Assay In Vitro Aβ Binding Assay Synthesis->Binding_Assay Imaging Radiolabeling & In Vivo PET Imaging Studies Binding_Assay->Imaging Therapeutic_Eval Evaluation of Therapeutic Potential Binding_Assay->Therapeutic_Eval

Caption: Workflow for developing Aβ plaque ligands.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations and biological assays.

Protocol 1: General Procedure for Reductive Amination of the C2-Aldehyde

Objective: To synthesize a library of C2-aminomethyl-imidazo[1,2-a]pyridine derivatives.

Materials:

  • 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

  • Primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in DCM (10 mL), add the desired amine (1.2 mmol) and a drop of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired C2-aminomethyl derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Position

Objective: To synthesize a library of C5-aryl/heteroaryl-imidazo[1,2-a]pyridine derivatives.

Materials:

  • 5-Bromo-3-ethylimidazo[1,2-a]pyridine derivative (from Protocol 1 or other C2 modifications)

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 5-bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired C5-coupled product.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of synthesized compounds against a panel of kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

General Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and ATP in a buffered solution.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

CompoundKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
Lead Compound 1 15>1000250
Lead Compound 2 8500120
Reference Inhibitor 51015

Conclusion and Future Perspectives

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a highly valuable and versatile building block for drug discovery. Its strategic functionalization allows for the rapid generation of diverse chemical libraries through well-established synthetic methodologies. The demonstrated potential of the imidazo[1,2-a]pyridine scaffold in oncology and neurodegenerative diseases provides a strong rationale for the exploration of derivatives of this starting material. The protocols and workflows outlined in this guide offer a clear path for researchers to leverage this powerful scaffold in their quest for novel and effective therapeutics. Future work should focus on exploring a wider range of synthetic transformations and biological targets to fully unlock the potential of this promising chemical entity.

References

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science Publishers.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calcul
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). Molecular Cancer Therapeutics, 10(11 Suppl).
  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7493-7.
  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2014).
  • Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. (2025).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2002). Journal of Medicinal Chemistry.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry, 46(2), 237-43.
  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2014).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2009).
  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. (2012). Organic Letters.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Amine synthesis by reductive amination (reductive alkyl
  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. (2025).
  • Synthesis, antileishmanial activity and cytotoxicity of 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines. (2015). European Journal of Medicinal Chemistry, 103, 463-74.
  • Wittig reaction. Wikipedia.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry, 28(11), 891-913.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022).
  • Buchwald–Hartwig amin
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Publishing.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). The Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • A Catalytic Approach to Intramolecular Wittig Reaction: Sulfonyl-Masked EDO Precursors Enabling Access to Heteroarenes. (2025). Organic Letters.
  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025).
  • Wittig Reaction. Alfa Chemistry.
  • Buchwald-Hartwig Amin
  • The Wittig Reaction. (2023). Chemistry LibreTexts.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Precision C-5 Functionalization

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential across various disease areas, including anticancer, anti-inflammatory, and antiviral applications.[1][2] The specific substitution pattern on this bicyclic system is critical for modulating biological activity, making the development of robust and versatile synthetic methodologies for its precise functionalization a key objective for researchers in medicinal chemistry and drug development.

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde, a versatile building block for the synthesis of novel imidazo[1,2-a]pyridine derivatives. We will delve into the fundamental principles of several key cross-coupling reactions, offering field-proven insights into experimental design and providing detailed, step-by-step protocols for their successful execution. The methodologies described herein are designed to be self-validating, with explanations for the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Core Principles: Understanding the Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] These reactions are indispensable tools in modern organic synthesis due to their mild reaction conditions and high functional group tolerance.[4] The general catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, involves three fundamental steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[3][4][5]

The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an organic halide (in this case, 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde) to form a Pd(II) intermediate.[4] The subsequent step is dependent on the specific reaction. In a Suzuki-Miyaura coupling, transmetalation occurs with an organoboron reagent in the presence of a base.[3] In a Heck reaction, migratory insertion of an alkene into the Pd-C bond takes place.[6][7] For a Sonogashira coupling, a copper-co-catalyzed reaction with a terminal alkyne is typical.[8][9] In a Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[5][10] The final step in all these cycles is reductive elimination, where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3][5]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation / Migratory Insertion / Amine Coordination PdII->Transmetalation R'-M PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds.[3][4] The reaction of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde with various aryl or heteroaryl boronic acids or esters can provide a diverse range of 5-aryl or 5-heteroaryl derivatives.

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Value/ReagentRationale
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalystPd(OAc)₂ is a common and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species.[11] Pd(PPh₃)₄ is a stable Pd(0) catalyst.[12] Pre-catalysts can offer improved reactivity and reproducibility.[13][14]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher reaction efficiency, especially with challenging substrates.[15]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The base is crucial for activating the organoboron species to facilitate transmetalation.[16] The choice of base can significantly impact the reaction outcome, with stronger bases like K₃PO₄ or Cs₂CO₃ often being more effective for less reactive substrates.[16][17]
Solvent Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[12][18]
Temperature 80-120 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.

Step-by-Step Protocol:

  • To a dry reaction vessel, add 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.01-0.05 equiv.) and the ligand (0.02-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[6][7] This protocol describes the reaction of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde with an alkene.

Table 2: Recommended Reaction Parameters for Heck Reaction

ParameterRecommended Value/ReagentRationale
Palladium Catalyst Pd(OAc)₂, Pd/CPd(OAc)₂ is a widely used catalyst for Heck reactions.[19] Heterogeneous Pd/C can also be effective and offers the advantage of easier removal after the reaction.[19]
Ligand PPh₃ or no ligand (for some systems)Triphenylphosphine is a common ligand for Heck reactions. In some cases, particularly with activated substrates, the reaction may proceed without an added ligand.
Base Triethylamine (NEt₃), K₂CO₃, or NaOAcThe base is required to neutralize the hydrogen halide formed during the catalytic cycle.[6]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used for Heck reactions.
Temperature 100-150 °CHigher temperatures are often required to drive the reaction to completion.

Step-by-Step Protocol:

  • In a reaction vessel, combine 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the alkene (1.2-2.0 equiv.), and the base (1.5-2.5 equiv.).

  • Add the palladium catalyst (0.02-0.10 equiv.) and, if required, the ligand (0.04-0.20 equiv.).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, filter the mixture to remove any solids.

  • Extract the product from the filtrate with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling is a powerful method for the synthesis of aryl-alkynes.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Recommended Reaction Parameters for Sonogashira Coupling

ParameterRecommended Value/ReagentRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective palladium catalysts for Sonogashira couplings.[18]
Copper(I) Co-catalyst CuICopper(I) iodide is the most common co-catalyst and is believed to facilitate the reaction by forming a copper acetylide intermediate.[20]
Ligand PPh₃Triphenylphosphine is a commonly used ligand that stabilizes the palladium catalyst.
Base Triethylamine (NEt₃) or Diisopropylamine (DIPA)An amine base is used to neutralize the HX produced and also serves as the solvent in many cases.
Solvent THF, DMF, or neat amineThe choice of solvent depends on the solubility of the substrates and the reaction temperature.
Temperature Room temperature to 80 °CSonogashira couplings can often be performed under relatively mild conditions.

Step-by-Step Protocol:

  • To a solution of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the base.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv.), the copper(I) co-catalyst (0.02-0.10 equiv.), and the ligand (0.02-0.10 equiv.) under the inert atmosphere.

  • Stir the reaction at the appropriate temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[5][10] This protocol allows for the introduction of a wide range of primary and secondary amines at the 5-position of the imidazo[1,2-a]pyridine core.

Table 4: Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Value/ReagentRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ or a pre-catalystThese are common palladium sources for Buchwald-Hartwig amination. Pre-catalysts often provide higher activity and reproducibility.[13]
Ligand XPhos, RuPhos, BrettPhos, or BINAPThe choice of a bulky, electron-rich ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates both the oxidative addition and reductive elimination steps.[13][21]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[21]
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CThe reaction temperature is optimized to achieve a good reaction rate while minimizing side reactions.

digraph "Buchwald-Hartwig_Workflow" {
graph [fontname="Arial", fontsize=12, label="Buchwald-Hartwig Amination Workflow", labelloc=t, rankdir=LR, width=7.5, nodesep=0.3, ranksep=0.5];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.1,0.05"];
edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start: Dry Reaction Vessel", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add:\n- Aryl Halide\n- Amine\n- Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add:\n- Pd Source\n- Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inert [label="Evacuate & Backfill\nwith Inert Gas", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed\nAnhydrous Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heat [label="Heat & Stir", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor by\nTLC / LC-MS", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Cool\n- Dilute\n- Filter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents [color="#5F6368"]; Reagents -> Catalyst [color="#5F6368"]; Catalyst -> Inert [color="#5F6368"]; Inert -> Solvent [color="#5F6368"]; Solvent -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction\nComplete", color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; }

Sources

Application Note: Strategic Functionalization of the 2-Carbaldehyde Group in 5-Bromo-3-ethylimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold in modern medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., zolpidem) and emerging therapeutics for oncology and infectious diseases, including multidrug-resistant tuberculosis[1][2][3]. Within this chemical space, 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde serves as an advanced, trifunctional building block designed for divergent drug discovery:

  • 5-Bromo Substituent: Provides a reliable handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • 3-Ethyl Group: Occupies lipophilic pockets in target proteins, often enhancing binding affinity and membrane permeability.

  • 2-Carbaldehyde Moiety: Acts as the primary electrophilic center, enabling rapid functionalization to explore structure-activity relationships (SAR) without requiring de novo synthesis for each analog[4].

This application note details two highly robust, self-validating protocols for the functionalization of the 2-carbaldehyde group: Reductive Amination and Olefination .

G A 5-Bromo-3-ethylimidazo[1,2-a] pyridine-2-carbaldehyde B Reductive Amination (STAB, AcOH, DCE) A->B Amines C Wittig / HWE Olefination (Phosphonium ylide) A->C Ylides D Knoevenagel Condensation (Active Methylene) A->D Malononitrile E 2-(Aminomethyl) Derivatives (Improved Solubility / PK) B->E F 2-Alkenyl Derivatives (Rigid Linkers / SAR Probes) C->F G Heterocyclic Extensions (Extended Conjugation) D->G

Divergent functionalization pathways of the 2-carbaldehyde group.

Workflow A: Reductive Amination (C-N Bond Formation)

Reductive amination is the premier method for converting the 2-carbaldehyde into a basic 2-(aminomethyl) handle. This transformation is critical for appending solubilizing groups (e.g., piperazines, morpholines) that improve the pharmacokinetic profile of the resulting drug candidates, a strategy frequently employed in the synthesis of collagen translation inhibitors and anti-TB agents[5].

Causality & Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). NaBH₄ is too reactive and will prematurely reduce the aldehyde to an alcohol before imine formation occurs. NaCNBH₃ is highly toxic and generates hydrogen cyanide gas upon acidic workup. STAB is mild, chemoselective for iminium ions over aldehydes, and operates safely at room temperature[5].

  • Acid Catalyst: Glacial acetic acid (AcOH) is added to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion.

G N1 Aldehyde + Amine N2 Hemiaminal Intermediate N1->N2 N3 Iminium Ion Formation (-H2O, Acid Catalyzed) N2->N3 AcOH N4 Hydride Transfer (from NaBH(OAc)3) N3->N4 N5 Alkylated Amine Product N4->N5

Mechanistic sequence of the reductive amination process.

Protocol 1: Step-by-Step Synthesis of 2-(Aminomethyl) Derivatives

Self-Validating System: The reaction progress is visually and analytically validated by the disappearance of the UV-active aldehyde spot on TLC, which typically has a distinct Rf​ compared to the highly polar, amine-containing product.

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) and the desired secondary amine (e.g., N-methylpiperazine, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise. Rationale: The imidazo[1,2-a]pyridine core is weakly basic; stoichiometric acid ensures the amine nucleophile is sufficiently protonated to drive iminium formation without stalling the catalytic cycle.

  • Pre-Stirring: Stir the mixture at room temperature for 30–60 minutes to allow complete hemiaminal/iminium equilibration.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 5 minutes. Rationale: Portion-wise addition prevents rapid, exothermic hydrogen gas evolution.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC (Eluent: 5% MeOH in DCM). The aldehyde starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a lower-running product spot ( Rf​≈0.2−0.3 , stains positive with ninhydrin or Dragendorff's reagent).

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stirring for 15 minutes. Rationale: This neutralizes the acetic acid and destroys unreacted STAB, preventing the formation of borate complexes with the newly formed amine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0-10% MeOH in DCM with 1% Et₃N) to yield the pure 2-(aminomethyl) derivative.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the reductive amination step, demonstrating the causality behind the selection of STAB and DCE.

Reducing AgentSolventAdditiveTime (h)Temp (°C)Yield (%)Observation / Causality
NaBH₄MeOHNone22515%Major side product: 2-hydroxymethyl derivative (premature over-reduction).
NaCNBH₃MeOHAcOH (cat)122568%Good yield, but generates highly toxic HCN gas during aqueous workup.
STABDCMAcOH (1 eq)122582%Clean conversion, mild conditions.
STAB DCE AcOH (1 eq) 12 25 94% Optimal. Higher boiling point of DCE aids solubility of polar intermediates.

Workflow B: Wittig/HWE Olefination (C=C Bond Formation)

To rigidify the linker region or extend the molecule into deep hydrophobic pockets, the aldehyde can be converted into an alkene via Wittig or Horner-Wadsworth-Emmons (HWE) reactions[4].

Causality & Reagent Selection
  • For the synthesis of E-alkenes (trans), the HWE reaction using phosphonate esters and a strong base (e.g., NaH or LiHMDS) is preferred due to the thermodynamic control of the intermediate oxaphosphetane breakdown.

  • For the synthesis of Z-alkenes (cis), standard Wittig reactions using non-stabilized phosphonium ylides under salt-free conditions are optimal.

Protocol 2: Step-by-Step Synthesis of (E)-Alkenyl Derivatives via HWE
  • Ylide Generation: In a flame-dried flask under nitrogen, dissolve triethyl phosphonoacetate (1.2 mmol) in anhydrous THF (8 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases and the solution becomes clear. Rationale: Complete deprotonation is essential to prevent unreacted base from participating in side reactions with the sensitive imidazopyridine core.

  • Aldehyde Addition: Dissolve 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl (10 mL) to safely neutralize any remaining NaH. Extract with Ethyl Acetate (3 x 15 mL). The E-alkene product is typically highly crystalline and easily purified via recrystallization or short-pad silica chromatography.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: April 2026

Portal: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Welcome to the Application Scientist Knowledge Base. Imidazo[1,2-a]pyridines are recognized as highly privileged scaffolds in modern medicinal chemistry and drug discovery[1]. However, highly substituted derivatives like 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde present severe synthetic bottlenecks. As a researcher, you are likely encountering dual steric hindrance:

  • At the C2-Carbaldehyde: The adjacent C3-ethyl group restricts the Bürgi-Dunitz trajectory, impeding nucleophilic attack.

  • At the C5-Bromide: The adjacent bridgehead nitrogen and the pyridine ring system create a highly congested pocket, severely complicating palladium-catalyzed cross-coupling reactions[2].

This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric barriers.

Section 1: Diagnostic Overview & Reactivity Mapping

Before initiating your synthetic sequence, it is critical to map the steric environment of the molecule. The logic tree below outlines the standard failure points and the optimized pathways required to functionalize this specific scaffold.

StericTroubleshooting Start 5-Bromo-3-ethylimidazo[1,2-a] pyridine-2-carbaldehyde Sub1 C2-Aldehyde Reactivity (Steric block by C3-Ethyl) Start->Sub1 Sub2 C5-Bromide Reactivity (Steric block by Bridgehead N) Start->Sub2 Sol1 Use Ti(OiPr)4 Activation (Forces Imine Formation) Sub1->Sol1 Optimized Pathway Fail1 Standard Conditions (Stalled Reaction) Sub1->Fail1 Weak Nucleophile Sol2 Use XPhos-Pd-G3 (Facilitates Oxidative Addition) Sub2->Sol2 Bulky Ligand Pathway Fail2 Pd(PPh3)4 (Protodehalogenation) Sub2->Fail2 Standard Pd Catalyst

Logical troubleshooting tree for overcoming dual steric hindrance in the imidazopyridine scaffold.

Section 2: Troubleshooting C2-Carbaldehyde Transformations

Q: Why is my reductive amination stalling at the hemiaminal stage, leaving unreacted aldehyde? A: The causality lies in the steric clash generated by the C3-ethyl group. Standard reductive amination conditions (e.g., stirring the amine and aldehyde with NaBH(OAc)₃ in dichloroethane) rely on the spontaneous formation of an imine or iminium ion. The bulky C3-ethyl group raises the activation energy for the dehydration of the intermediate hemiaminal. To overcome this, you must introduce a strong Lewis acid to coordinate the aldehyde oxygen, artificially increasing its electrophilicity and driving the equilibrium toward the imine[3].

Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination

This protocol utilizes Titanium(IV) isopropoxide to force imine formation prior to reduction.

  • Reagent Charging: In an oven-dried flask under argon, dissolve 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and your target amine (1.2 eq) in anhydrous 1,2-dichloroethane (0.2 M).

  • Lewis Acid Activation: Dropwise add Ti(OiPr)₄ (2.0 eq) at room temperature.

    • Causality: The titanium coordinates with the carbonyl, pulling electron density away from the C2 carbon and allowing the amine to attack despite the C3-ethyl steric shield.

  • Validation Checkpoint 1: Stir for 12 hours. Do not add the reducing agent yet. Pull a 10 µL aliquot, quench with wet methanol, and run an LC-MS. You must observe the complete disappearance of the starting mass and the appearance of the [M+H]⁺ corresponding to the imine/enamine.

  • Reduction: Once imine formation is validated, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) in solid portions. Stir for an additional 4 hours.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃. The titanium will precipitate as white TiO₂ salts. Filter the suspension through a Celite pad, extract the filtrate with EtOAc, and purify via flash chromatography.

Section 3: Troubleshooting C5-Bromide Cross-Couplings

Q: I am attempting a Suzuki-Miyaura coupling at the C5-bromide, but I am only observing protodehalogenation and catalyst blackening. What is going wrong? A: The C5 position of the imidazo[1,2-a]pyridine core is notoriously unreactive due to the steric bulk of the adjacent bridgehead nitrogen and the flanking C4/C6 protons. Standard catalysts like Pd(PPh₃)₄ fail because the initial oxidative addition step is too slow. While the catalyst struggles to insert into the congested C-Br bond, side reactions (like protodehalogenation or catalyst aggregation into palladium black) outcompete the productive cycle[2].

To solve this, you must use a highly active, bulky biaryl phosphine ligand (a Buchwald ligand) paired with a Generation 3 (G3) palladium precatalyst.

Quantitative Data: Ligand Efficacy for C5-Bromide Suzuki Coupling

Data reflects coupling with standard phenylboronic acid (1.5 eq), K₃PO₄, in Dioxane/H₂O at 90°C.

Ligand SystemCatalyst PrecursorYield (%)Primary Mechanistic Issue Observed
PPh₃Pd(PPh₃)₄< 5%Severe protodehalogenation; stalled oxidative addition.
dppfPd(dppf)Cl₂15%Sluggish transmetalation due to rigid steric bulk.
SPhosPd(OAc)₂ + SPhos45%Moderate conversion; slow generation of active Pd(0).
XPhos XPhos-Pd-G3 > 85% Clean conversion; rapid oxidative addition & reductive elimination.
Self-Validating Protocol: XPhos-Pd-G3 Catalyzed Suzuki-Miyaura Coupling

CrossCouplingWorkflow Step1 1. Pre-mix XPhos-Pd-G3 & Ligand Step2 2. Add Substrate & Boronic Acid Step1->Step2 Step3 3. Degas Solvent (Dioxane/H2O) Step2->Step3 Step4 4. Add Base (K3PO4) & Heat (90°C) Step3->Step4 Step5 5. Product Isolation (C5-Coupled) Step4->Step5

Step-by-step experimental workflow for the XPhos-Pd-G3 catalyzed Suzuki-Miyaura cross-coupling.

  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with XPhos-Pd-G3 (5 mol%) and supplemental XPhos ligand (5 mol%).

    • Causality: The G3 precatalyst ensures the immediate, quantitative generation of the active monoligated L₁Pd(0) species. The bulky biphenyl backbone of XPhos forces the palladium center into the hindered C5-Br bond, accelerating oxidative addition.

  • Substrate Addition: Add 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq), your chosen arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Validation Checkpoint 2: The solvent must be sparged with argon for at least 15 minutes prior to addition. Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reaction Execution: Seal the vial and heat at 90 °C for 8–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium residues and phosphate salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References
  • [1] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central (NIH). Available at:[Link]

  • [2] Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed Central (NIH). Available at:[Link]

Sources

Technical Support Center: Purification & Recrystallization of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for obtaining this key intermediate in high purity.

I. Understanding the Chemistry: Synthesis and Potential Impurities

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a crucial building block in medicinal chemistry. Its synthesis often involves the Vilsmeier-Haack formylation of the corresponding 5-bromo-3-ethylimidazo[1,2-a]pyridine. This reaction, while effective, can lead to a range of impurities that complicate downstream applications.

Common Synthesis Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism.

dot

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target aldehyde.

Anticipating Impurities: A Proactive Approach to Purification

A successful purification strategy begins with understanding the potential impurities. In the context of the Vilsmeier-Haack formylation of 5-bromo-3-ethylimidazo[1,2-a]pyridine, you may encounter:

  • Unreacted Starting Material: Incomplete formylation can leave residual 5-bromo-3-ethylimidazo[1,2-a]pyridine in your crude product.

  • Di-formylated Byproducts: Although the C2 position is the most reactive, over-reaction can lead to the formation of di-formylated species, where a second formyl group is added to another position on the imidazo[1,2-a]pyridine ring system.

  • Residual Vilsmeier Reagent and Decomposition Products: Improper quenching of the reaction can leave behind reactive species that can complicate purification.

  • Side-Reaction Products: Depending on the specific reaction conditions, other minor byproducts may form.

II. Purification Strategy 1: Column Chromatography

Column chromatography is a fundamental and highly effective method for purifying 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde from its synthetic impurities.

Troubleshooting Guide for Column Chromatography
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Poorly packed column leading to channeling.- Optimize the mobile phase: Use TLC to screen different solvent systems. A common starting point for imidazo[1,2-a]pyridine derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate.- Reduce sample load: Ensure the amount of crude product is appropriate for the column size.- Improve packing technique: Ensure a uniform and tightly packed column to prevent solvent channeling.
Product Elutes Too Quickly or Too Slowly - Mobile phase polarity is too high (fast elution) or too low (slow elution).- Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent (e.g., ethyl acetate). For slower elution, increase the proportion of the less polar solvent (e.g., hexane).
Tailing Peaks - Compound interacting too strongly with the silica gel.- Presence of acidic or basic impurities.- Add a small amount of a modifier to the mobile phase. For a potentially basic compound like an imidazopyridine, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic impurities, a small amount of acetic acid may be beneficial.
Product Appears to Decompose on the Column - The compound is unstable on silica gel.- Consider using a less acidic stationary phase, such as neutral alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Step-by-Step Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with the starting mobile phase. Monitor the separation using a UV lamp or by collecting and analyzing small fractions by TLC.

  • Gradient Elution (if necessary): If the impurities and product are not well-separated, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 5% to 30% ethyl acetate in hexane over several column volumes.

  • Fraction Collection and Analysis: Collect the fractions containing the purified product and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

dot

Caption: Workflow for purification by column chromatography.

III. Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key to a successful recrystallization is selecting an appropriate solvent or solvent system.

FAQ: Recrystallization of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For imidazo[1,2-a]pyridine derivatives, ethanol and acetone are often good starting points for screening.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to the presence of impurities or a solvent with a boiling point higher than the melting point of the solute. To resolve this, try using a larger volume of solvent, cooling the solution more slowly, or switching to a different solvent system.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Advanced Purification Technique: Bisulfite Adduct Formation

For aldehydes, purification via the formation of a sodium bisulfite adduct is a highly specific and effective method. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase.

Troubleshooting Guide for Bisulfite Adduct Purification
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Adduct - The bisulfite adduct of your compound may be soluble in the reaction mixture.[2]- The sodium bisulfite solution is not fresh or saturated.[2]- Steric hindrance around the aldehyde group.[2]- If the adduct is soluble, proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase.[2]- Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[2]- Increase the reaction time or consider gentle heating to facilitate adduct formation.
Difficulty Regenerating the Aldehyde - Incomplete hydrolysis of the bisulfite adduct.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during regeneration. Use a strong base like sodium hydroxide.[2]
Emulsion Formation During Extraction - High concentration of dissolved salts.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Step-by-Step Protocol for Bisulfite Adduct Purification
  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate and hexanes). Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.[2][3]

  • Isolation of the Adduct:

    • If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold solvent.

    • If no precipitate forms: Transfer the mixture to a separatory funnel, add water and an immiscible organic solvent. Shake and separate the layers. The bisulfite adduct will be in the aqueous layer.[2][3]

  • Regeneration of the Aldehyde: To the aqueous solution (or the dissolved solid adduct), add an organic solvent for extraction (e.g., ethyl acetate). Slowly add a strong base (e.g., 50% NaOH) with stirring until the solution is strongly basic.[2]

  • Extraction: Extract the regenerated aldehyde into the organic layer.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the highly purified 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

dot

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

V. References

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PMC. Available at: [Link]

  • CN101671267A - Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime. Google Patents. Available at:

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Publications. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. ACS Publications. Available at: [Link]

Sources

Optimizing reaction temperature for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-based insights into optimizing the synthesis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde, with a specific focus on the critical parameter of reaction temperature.

The formylation of the imidazo[1,2-a]pyridine core is most commonly achieved via the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group onto an electron-rich aromatic ring.[1][2][4][5] The imidazo[1,2-a]pyridine scaffold is sufficiently electron-rich to undergo this transformation, but the reaction is highly sensitive to process parameters, especially temperature.

Proper temperature control is paramount for achieving high yield and purity. It governs the rate of two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the heterocyclic substrate.[1][6] Deviations can lead to reaction stalling, decomposition, and the formation of difficult-to-remove impurities.[7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, presented in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of the 5-bromo-3-ethylimidazo[1,2-a]pyridine starting material, even after extended stirring. What is the likely cause?

A1: This is a classic symptom of insufficient thermal energy. The Vilsmeier-Haack reaction requires overcoming a specific activation energy for the electrophilic substitution to proceed at a reasonable rate.

  • Causality: The Vilsmeier reagent is a relatively weak electrophile, and the imidazo[1,2-a]pyridine ring, while electron-rich, still requires energy for the reaction to initiate.[6] Low temperatures (e.g., room temperature or below) may not be sufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Verify Reagent Formation: Ensure the Vilsmeier reagent was properly formed. This is typically an exothermic reaction conducted at 0-10°C. After the initial formation, the reaction mixture is usually heated.[7]

    • Incremental Temperature Increase: If the reaction is stalled at a lower temperature (e.g., 40°C), begin to increase the temperature incrementally. Raise the temperature by 10-15°C and hold for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Establish an Upper Limit: For many imidazo[1,2-a]pyridine formylations, a temperature range of 60-80°C is effective.[8] Some protocols may even call for temperatures up to 100°C, but this increases the risk of decomposition.[7]

Q2: My reaction mixture has turned dark brown or black, and the workup has yielded a tarry, insoluble material with very little desired product. What went wrong?

A2: This strongly indicates decomposition due to excessive heat. Both the substrate and the Vilsmeier reagent can degrade under harsh thermal conditions.

  • Causality: High reaction temperatures can lead to polymerization or degradation of the electron-rich imidazo[1,2-a]pyridine ring.[7] This is particularly true for prolonged heating. The Vilsmeier reagent itself can also be unstable at elevated temperatures.

  • Troubleshooting Steps:

    • Reduce Maximum Temperature: Immediately lower the target reaction temperature. If you were running the reaction at 90°C, reduce it to 60-70°C for the next attempt.

    • Time vs. Temperature Trade-off: A more effective strategy is often to run the reaction at a lower temperature for a longer period. This provides sufficient energy for the desired reaction to proceed while minimizing the rate of competing decomposition pathways.

    • Controlled Addition: Ensure that the addition of the imidazo[1,2-a]pyridine substrate to the pre-formed Vilsmeier reagent is performed at a low temperature (0°C) to control the initial exotherm before heating begins.

Q3: The conversion looks good, but my final product is contaminated with several impurities that are difficult to separate by column chromatography. How can temperature optimization improve purity?

A3: This suggests that the reaction temperature is promoting the formation of side products. Temperature can influence the regioselectivity of the reaction and promote secondary reactions.

  • Causality: While formylation is expected at the C2 position, higher temperatures can sometimes lead to low levels of substitution at other positions or promote side reactions, such as di-formylation on highly activated substrates.[4] Furthermore, impurities can arise from the decomposition of starting materials or the product itself.

  • Troubleshooting Steps:

    • Conduct a Temperature Screening Study: The most systematic approach is to run a series of small-scale parallel reactions at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C).

    • Analyze by UPLC/HPLC: Analyze a sample from each reaction to determine the temperature at which the optimal balance of conversion and purity is achieved.

    • Isolate and Characterize: If possible, isolate the major impurity to understand its structure. This can provide valuable clues about the side reaction pathway and how to prevent it.

Frequently Asked Questions (FAQs)

  • Q: What is a typical temperature range for the Vilsmeier-Haack formylation of an imidazo[1,2-a]pyridine?

    • A: While substrate-dependent, a common starting point is to form the Vilsmeier reagent at 0-10°C, add the substrate at 0°C, and then heat the reaction mixture to between 60°C and 80°C for 2-6 hours.[7][8]

  • Q: How critical is the quality of the DMF and POCl₃?

    • A: It is absolutely critical. DMF must be anhydrous; the presence of water will quench the Vilsmeier reagent. Old DMF can decompose to dimethylamine, which also consumes the reagent.[7] POCl₃ should be fresh and of high purity.

  • Q: How should I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material and the more polar aldehyde product. For more precise monitoring of purity and conversion, UPLC or HPLC is recommended.[9]

Data Presentation: Temperature Screening Study

To optimize the reaction, a temperature screening study is recommended. The following table illustrates a hypothetical outcome for such a study, providing a clear basis for selecting the optimal temperature.

Temperature (°C)Reaction Time (h)Conversion (%) (by HPLC)Product Purity (%) (by HPLC)Key Impurity (%)Observations
50665940.8Slow reaction, clean profile
60 4 92 96 1.1 Good balance of rate and purity
702>98913.5Faster, but more impurity formed
802>99857.2Rapid reaction, significant impurity
901.5>997415.1Darkening of mixture, decomposition

Based on this data, 60°C is identified as the optimal reaction temperature.

Experimental Protocols & Visualizations

Protocol: Temperature Optimization Workflow

This protocol outlines the steps for systematically determining the optimal reaction temperature.

  • Prepare Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 30-60 minutes at 0°C.

  • Set Up Parallel Reactions: Divide the prepared Vilsmeier reagent into four equal portions in separate reaction vessels.

  • Substrate Addition: Dissolve the 5-bromo-3-ethylimidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., DMF or 1,2-dichloroethane) and add it slowly to each of the four vessels at 0°C.

  • Temperature Screening: Place each reaction vessel in a pre-heated reaction block or oil bath at the target temperatures (e.g., 50°C, 60°C, 70°C, 80°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it carefully with a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC and HPLC to assess conversion and purity.

  • Workup: Once the optimal time/temperature is determined, quench the reaction by pouring it slowly over crushed ice and a neutralizing base (e.g., sodium acetate or sodium hydroxide solution).

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Diagram: Temperature Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Parallel Screening cluster_analysis Phase 3: Analysis & Selection Prep_Reagent Prepare Vilsmeier Reagent (POCl3 + DMF @ 0-10°C) Add_Substrate Add Substrate (5-Bromo-3-ethylimidazo[1,2-a]pyridine @ 0°C) Prep_Reagent->Add_Substrate T1 Reaction @ 50°C Add_Substrate->T1 Heat to Target T T2 Reaction @ 60°C Add_Substrate->T2 Heat to Target T T3 Reaction @ 70°C Add_Substrate->T3 Heat to Target T T4 Reaction @ 80°C Add_Substrate->T4 Heat to Target T Monitor Monitor via TLC/HPLC (Assess Conversion & Purity) T1->Monitor T2->Monitor T3->Monitor T4->Monitor Decision Select Optimal Temperature (Best Yield & Purity Balance) Monitor->Decision Final Scale-up Synthesis Decision->Final Proceed with Optimized Protocol

Caption: Workflow for systematic temperature optimization.

Diagram: Troubleshooting Decision Tree

G cluster_low_yield Low Yield / Stalled Reaction cluster_decomp Decomposition / Tarry Mixture cluster_purity Low Purity / Side Products Problem Problem Observed LowYield_Cause Cause: Insufficient Energy Problem->LowYield_Cause Decomp_Cause Cause: Excessive Temperature Problem->Decomp_Cause Purity_Cause Cause: Non-selective Conditions Problem->Purity_Cause LowYield_Sol Solution: 1. Incrementally increase Temp (e.g., 60-80°C) 2. Increase reaction time 3. Verify reagent quality LowYield_Cause->LowYield_Sol Decomp_Sol Solution: 1. Decrease reaction Temp (e.g., < 70°C) 2. Use longer time at lower temp 3. Ensure controlled addition at 0°C Decomp_Cause->Decomp_Sol Purity_Sol Solution: 1. Run parallel temperature screen 2. Select temp with best purity profile 3. Analyze impurities to understand pathway Purity_Cause->Purity_Sol

Caption: Decision tree for troubleshooting common issues.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Slideshare. Vilsmeier haack rxn. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ACS Publications. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • PMC. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]

  • ResearchGate. Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Plausible mechanism for formylation of imidazo-pyrimidine. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

Sources

Technical Support Center: Mitigating Oxidation in 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Causality of Aldehyde Autoxidation

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a highly functionalized heterocyclic building block critical in drug discovery and organic synthesis. However, like many electron-rich heteroaromatic aldehydes, its formyl group (-CHO) is highly susceptible to autoxidation, spontaneously converting to the corresponding carboxylic acid (-COOH) upon exposure to atmospheric oxygen, ambient light, or trace metals.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic instructions. Here, we explore the mechanistic causality behind this degradation and provide self-validating, field-proven protocols to ensure the structural integrity of your compound during storage and downstream reactions.

Troubleshooting Workflow

OxidationPrevention Start Aldehyde Oxidation Detected? Phase Identify Phase of Degradation Start->Phase Storage Storage & Handling Issue Phase->Storage Pre-reaction Reaction Downstream Reaction Issue Phase->Reaction In-situ Inert Argon Purge & Store at -20°C Storage->Inert BHT Add 0.05% BHT Antioxidant Storage->BHT Degas Degas Solvents (Freeze-Pump-Thaw) Reaction->Degas Mild conditions Protect Acetal Protection (Ethylene Glycol) Reaction->Protect Harsh conditions

Diagnostic workflow for identifying and mitigating aldehyde oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde spontaneously degrade into a carboxylic acid? A: The degradation is driven by a radical chain autoxidation mechanism. Atmospheric oxygen in its triplet state interacts with the aldehyde, a process heavily promoted by ambient light (photocatalyst-free aerobic oxidation)[1]. The C-H bond of the formyl group is homolytically cleaved to form an acyl radical, which rapidly reacts with O₂ to form a peroxy acid intermediate. This peroxy acid then reacts with another molecule of the aldehyde to yield two equivalents of the carboxylic acid. The electron-rich imidazo[1,2-a]pyridine core stabilizes intermediate radical species, making this specific scaffold exceptionally sensitive.

Q2: How should I store the compound to prevent this degradation over time? A: To arrest the autoxidation cascade, you must eliminate its prerequisites: oxygen, light, and thermal energy.

  • Inert Atmosphere: Store the compound under a strict Argon or Nitrogen atmosphere. Argon is denser than air and provides a superior physical blanket over the solid[2].

  • Temperature & Light: Maintain storage at -20°C in tightly sealed, amber glass vials to prevent photochemical initiation[2].

  • Chemical Stabilization: For long-term storage of solutions, adding a radical scavenger like Butylated hydroxytoluene (BHT) at 0.05% (w/w) effectively quenches the acylperoxy radicals, breaking the autoxidation chain[2].

Q3: My downstream cross-coupling reaction requires basic conditions and elevated temperatures. How do I prevent the aldehyde from oxidizing or participating in side reactions? A: If the aldehyde cannot survive the reaction conditions (e.g., a Suzuki-Miyaura coupling utilizing the 5-bromo position), it must be temporarily masked. The industry standard is conversion to a cyclic acetal (e.g., 1,3-dioxolane)[3]. Acetals are highly stable under basic and nucleophilic conditions, effectively protecting the electrophilic carbonyl carbon[4]. Once the harsh downstream steps are complete, the acetal is easily deprotected back to the aldehyde using mild aqueous acid[4].

Quantitative Data Presentation

The table below summarizes the causality and expected efficacy of various storage conditions on the purity of sensitive heteroaromatic aldehydes over a 4-week period.

Storage ConditionAtmosphereLight ExposureAdditiveEstimated Purity (4 Weeks)Causality / Mechanism
25°CAirDaylightNone< 60%Rapid photochemical radical initiation; unhindered O₂ access[1].
4°CAirDarkNone~ 85%Thermal and photochemical initiation reduced; O₂ still drives slow oxidation.
-20°CArgonDarkNone> 98%Radical chain arrested; O₂ excluded; thermal energy minimized[2].
-20°CAirDark0.05% BHT> 95%BHT quenches acylperoxy radicals, compensating for trace O₂ presence[2].

Validated Experimental Protocols

Protocol A: Self-Validating Acetal Protection (1,3-Dioxolane Formation)

Causality: This protocol utilizes p-Toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ethylene glycol. Azeotropic distillation drives the equilibrium toward the acetal by physically removing water[3].

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 equiv) and p-TsOH·H₂O (0.1 equiv). Why p-TsOH? It provides the necessary strong acidity without the corrosiveness of mineral acids, and its solid monohydrate form is easily handled[3].

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C).

    • Validation Check: Monitor the Dean-Stark trap. The physical collection and separation of water droplets in the trap confirms the condensation is actively proceeding[3].

  • Reaction Monitoring: After 4 hours, perform TLC (Hexanes/EtOAc). The acetal product will elute higher (less polar) than the starting aldehyde.

  • Quench & Workup: Cool to room temperature and immediately wash the organic layer with saturated aqueous NaHCO₃.

    • Causality: The basic wash is critical to neutralize and remove the acid catalyst; residual acid will cause spontaneous deprotection back to the aldehyde during concentration or storage[3].

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected acetal.

Protocol B: Schlenk-Line Handling for Sensitive Aldehydes

Causality: Standard benchtop handling introduces enough ambient oxygen to initiate the peroxy acid cascade. Schlenk techniques ensure the compound remains under an inert blanket.

  • Vial Preparation: Place the amber storage vial containing the aldehyde into a vacuum desiccator or attach it directly to a Schlenk line via a specialized adapter.

  • Evacuation/Purge Cycles: Apply high vacuum for 2 minutes, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times. Why Argon? Argon is denser than Nitrogen and settles over the solid, providing a robust physical barrier against O₂[2].

  • Solvent Degassing (If preparing stock solutions): Use the Freeze-Pump-Thaw method. Freeze the solvent in liquid nitrogen, apply vacuum to remove headspace O₂, isolate the vacuum, and thaw to release dissolved O₂. Repeat 3 times. Causality: Dissolved oxygen in ethereal or hydrocarbon solvents is a primary culprit for in-situ oxidation during reactions[1].

  • Storage: Seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C[2].

References

  • BenchChem.
  • Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistrysteps.com.
  • BenchChem. "Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage." Benchchem.com.
  • Green Chemistry (RSC Publishing).

Sources

Minimizing byproducts during the formylation of 5-bromo-3-ethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of 5-bromo-3-ethylimidazo[1,2-a]pyridine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this reaction and minimize the formation of unwanted byproducts.

Introduction to the Formylation of Imidazo[1,2-a]pyridines

The formylation of imidazo[1,2-a]pyridines is a crucial transformation in medicinal chemistry, as the resulting aldehydes are versatile intermediates for the synthesis of a wide range of biologically active molecules. The Vilsmeier-Haack reaction is the most common and effective method for this purpose, employing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3]

The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is primarily governed by the electronic properties of the heterocyclic core. Theoretical and experimental studies indicate that the C3 position is the most nucleophilic and therefore the most reactive towards electrophiles.[4][5] However, in the case of 5-bromo-3-ethylimidazo[1,2-a]pyridine, the C3 position is already substituted. Consequently, the formylation is expected to occur at the next most activated position, which is C2.

This guide will focus on addressing the challenges and optimizing the conditions for the selective formylation at the C2 position of 5-bromo-3-ethylimidazo[1,2-a]pyridine, with a strong emphasis on minimizing byproduct formation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the formylation of 5-bromo-3-ethylimidazo[1,2-a]pyridine.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a low yield of the desired 2-formyl product, and TLC analysis shows a significant amount of unreacted 5-bromo-3-ethylimidazo[1,2-a]pyridine. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in a Vilsmeier-Haack reaction is a common issue that can often be attributed to several factors related to reagent quality, reaction conditions, and the nature of the substrate.

Possible Causes and Solutions:

Probable Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, the electrophile in this reaction, is highly sensitive to moisture. Contamination with water will quench the reagent and prevent the reaction from proceeding.Ensure that all glassware is thoroughly dried before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent electrophilic substitution on the imidazo[1,2-a]pyridine ring may require heating to overcome the activation energy barrier.After the addition of the substrate, gradually raise the temperature of the reaction mixture. Monitor the reaction progress by TLC at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal condition.
Sub-optimal Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent. A 1.2 to 1.5 molar equivalent of both DMF and POCl₃ relative to the substrate is a good starting point.
Poor Solubility of the Substrate If the 5-bromo-3-ethylimidazo[1,2-a]pyridine is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.While DMF often serves as both reagent and solvent, in some cases, an additional anhydrous co-solvent like 1,2-dichloroethane or acetonitrile might be necessary to ensure complete dissolution of the substrate.

Workflow for Optimizing Conversion:

Start Low Conversion Observed CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents OptimizeTemp Optimize Reaction Temperature (e.g., RT to 80°C) CheckReagents->OptimizeTemp If reagents are good AdjustStoich Adjust Reagent Stoichiometry (1.2-1.5 eq. Vilsmeier Reagent) OptimizeTemp->AdjustStoich If still low conversion CheckSolubility Ensure Substrate Solubility (Consider co-solvent) AdjustStoich->CheckSolubility If still low conversion Success Improved Conversion CheckSolubility->Success

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products (Byproducts)

Question: My reaction mixture shows multiple spots on the TLC plate in addition to the starting material and the desired product. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a key challenge in the formylation of substituted imidazo[1,2-a]pyridines. Understanding the potential side reactions is the first step towards mitigating them.

Potential Byproducts and Minimization Strategies:

  • Di-formylated Product: Although the C2 position is the next most reactive site after the blocked C3 position, over-formylation can occur under harsh conditions, potentially at other positions on the pyridine ring, although this is less likely due to the deactivating effect of the first formyl group.

    • Minimization Strategy:

      • Control Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. Start with 1.2 equivalents and adjust as needed based on TLC monitoring.

      • Temperature Control: Higher temperatures can promote di-formylation. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely by TLC.

  • Dehalogenated Product: There is a possibility of the bromo group at the C5 position being replaced by a hydrogen atom, especially at elevated temperatures.

    • Minimization Strategy:

      • Gentle Heating: Avoid excessive heating. Maintain the reaction temperature as low as possible.

      • Shorter Reaction Times: Prolonged exposure to the reaction conditions can increase the likelihood of dehalogenation.

  • Byproducts from Reactions with the Ethyl Group: While the ethyl group at the C3 position is generally not expected to be highly reactive under Vilsmeier-Haack conditions, side reactions such as oxidation or elimination under forcing conditions cannot be entirely ruled out, although they are considered minor pathways.

    • Minimization Strategy:

      • Mild Reaction Conditions: Sticking to milder temperatures and shorter reaction times will minimize the chances of side reactions involving the alkyl substituent.

Experimental Protocol for Minimizing Byproducts:

  • Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (1.2 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction Execution:

    • Dissolve 5-bromo-3-ethylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC every 30-60 minutes. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[6]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7][8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted.

Logical Relationship for Byproduct Minimization:

Byproducts Byproduct Formation (Di-formylation, Dehalogenation, etc.) Stoichiometry Control Reagent Stoichiometry (1.2 eq. Vilsmeier Reagent) Byproducts->Stoichiometry Temperature Optimize Reaction Temperature (Lowest effective temperature) Byproducts->Temperature Time Monitor and Control Reaction Time Byproducts->Time DesiredProduct Minimized Byproducts & Higher Purity of Desired Product Stoichiometry->DesiredProduct Temperature->DesiredProduct Time->DesiredProduct

Caption: Key parameters to control for minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for the formylation of 5-bromo-3-ethylimidazo[1,2-a]pyridine?

A1: The Vilsmeier-Haack reaction is particularly well-suited for the formylation of electron-rich heterocyclic compounds like imidazo[1,2-a]pyridines.[3] The Vilsmeier reagent is a relatively mild electrophile, which allows for good functional group tolerance and helps to avoid the harsh conditions associated with some other formylation methods like the Gattermann-Koch reaction. The reagents are also readily available and the reaction is generally high-yielding when optimized.

Q2: What is the expected regioselectivity of the formylation, and why?

A2: For 5-bromo-3-ethylimidazo[1,2-a]pyridine, the formylation is expected to occur at the C2 position. The imidazo[1,2-a]pyridine ring system is most susceptible to electrophilic attack at the C3 position due to the higher electron density in the imidazole ring.[4] However, since the C3 position is substituted with an ethyl group, the reaction will proceed at the next most activated position, which is C2. The ethyl group at C3 is an electron-donating group, which further activates the imidazole ring towards electrophilic substitution. The bromo group at C5 is an electron-withdrawing group via induction but can also donate electron density through resonance; it is an ortho-, para-director. However, the directing effect of the imidazole ring nitrogen is much stronger, favoring substitution on the five-membered ring.

Q3: Can I use other formylating agents besides DMF/POCl₃?

A3: While DMF/POCl₃ is the most common combination for generating the Vilsmeier reagent, other systems can be used. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[9] However, POCl₃ is generally preferred for its reliability and effectiveness. It is important to note that changing the reagents may require re-optimization of the reaction conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[6][10] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light. The reaction is considered complete when the starting material spot has disappeared or is no longer diminishing in intensity.

Q5: What are the key safety precautions to take during a Vilsmeier-Haack reaction?

A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing HCl gas. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The work-up procedure, which involves quenching the reaction with ice and a basic solution, should be performed carefully and slowly to control the exothermic reaction and the release of gases.

References

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (2018). MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction Mechanism. (2021). YouTube. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). PMC. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). PMC. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Stack Exchange. Available at: [Link]

  • Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines. (2019). Arkivoc. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. (2023). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcpr.com. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). ResearchGate. Available at: [Link]

  • Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. (2025). ResearchGate. Available at: [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at?. (2019). Quora. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Semantic Scholar. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020). ResearchGate. Available at: [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). Semantic Scholar. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2025). MDPI. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Available at: [Link]

  • 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. (2010). PMC. Available at: [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Publications. Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine. (2017). ERIC. Available at: [Link]

Sources

Ideal storage conditions to prevent degradation of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific handling, storage, and troubleshooting requirements for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde . This intermediate features a privileged imidazo[1,2-a]pyridine scaffold highly valued in medicinal chemistry[1], but its C2-carbaldehyde group and C5-bromine atom introduce specific chemical vulnerabilities that require rigorous environmental control[2].

Part 1: Diagnostic Q&A and Troubleshooting

Q1: What are the primary degradation pathways for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde? A1: The most critical vulnerability is the C2-aldehyde group, which readily undergoes radical-mediated 3[3]. Triplet oxygen abstracts the aldehydic hydrogen, forming an acyl radical that reacts with ambient oxygen to form a peroxy acid. This peroxy acid then reacts with another aldehyde molecule to yield two equivalents of 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid. Additionally, the electron-rich core and the C5-bromine atom are sensitive to prolonged UV exposure, which can induce photolytic C-Br cleavage[2].

Q2: What are the absolute best storage conditions for this intermediate? A2: For long-term stability, the compound must be stored as a dry solid at -20°C under a strict . Argon is strongly preferred over Nitrogen because it is denser than air and effectively "blankets" the solid at the bottom of the vial. The container must be an amber glass vial to prevent photolysis, tightly sealed with a PTFE-lined septum, and placed within a secondary desiccator to exclude moisture[2]. Short-term storage (1-2 weeks) can be maintained at 2–8°C under similar inert conditions[4].

Q3: Can I store this compound as a stock solution for high-throughput screening? A3: Storing aldehydes in solution for extended periods is strongly discouraged[5]. Solvents like DMSO are highly hygroscopic and absorb atmospheric water, promoting hydrate formation and subsequent polymerization. Furthermore, trace peroxides in solvents like THF or diethyl ether will rapidly accelerate the oxidation of the aldehyde. If a stock solution is mandatory, use anhydrous, aprotic solvents, blanket the headspace with Argon, store at -20°C, and use within 1 month[5].

Q4: My compound has turned from pale yellow to a darker brown. Is it still usable? A4: Discoloration is a primary macroscopic indicator of degradation, typically signifying polymerization or advanced oxidation[5]. Before use in sensitive cross-coupling or condensation reactions, you must verify its purity. We recommend running a stability-indicating HPLC assay (see Protocol 2) to quantify the carboxylic acid byproduct. If purity has dropped below 95%, repurification via flash chromatography or recrystallization is required.

Part 2: Mechanistic Degradation Pathways

To understand the causality behind our storage protocols, review the logical relationship between environmental triggers and the molecule's structural vulnerabilities.

G cluster_triggers Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_solutions Ideal Storage Conditions Compound 5-Bromo-3-ethylimidazo [1,2-a]pyridine-2-carbaldehyde O2 Oxygen (O2) Compound->O2 Light UV / Light Compound->Light Moisture Moisture (H2O) Compound->Moisture Oxidation Aldehyde Autoxidation (Yields Carboxylic Acid) O2->Oxidation Photolysis Photolytic Cleavage (C-Br Bond Degradation) Light->Photolysis Hydration Hydrate Formation & Polymerization Moisture->Hydration Argon Inert Atmosphere (Argon/N2) Oxidation->Argon Prevented by Amber Amber Glass Vials (Dark Storage) Photolysis->Amber Prevented by Desiccator Desiccator at 2-8°C or -20°C Hydration->Desiccator Prevented by

Logical relationship between environmental triggers, degradation mechanisms, and storage.

Part 3: Quantitative Stability Matrix

The following table summarizes the expected degradation rates of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde under various storage conditions.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf LifePurity Drop (per month)
Optimal (Long-term) -20°CArgon BlanketAmber Glass> 24 months< 0.1%
Standard (Short-term) 2–8°CNitrogen / ArgonAmber Glass6 - 12 months~ 0.5%
Suboptimal 25°C (RT)Ambient AirClear Glass< 1 month2.0 - 5.0%
Solution (Anhydrous) -20°CArgon BlanketSealed PTFE Vial1 - 3 months1.0 - 2.0%

Part 4: Validated Experimental Protocols

Protocol 1: Inert Atmosphere Aliquoting (Schlenk Method)

Causality: Repeatedly opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which accelerates hydrate formation and degradation. Creating single-use aliquots prevents freeze-thaw and moisture cycling.

Workflow Start Bulk Compound at -20°C Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate Glovebox Transfer to Glovebox/ Schlenk Line Equilibrate->Glovebox Aliquot Weigh into Amber Vials Glovebox->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE Septa Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Workflow for inert aliquoting to prevent moisture condensation and autoxidation.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk amber vial from the -20°C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for 30 minutes. Self-Validation: The exterior of the vial should be completely dry before opening.

  • Transfer: Move the vial and pre-weighed, oven-dried amber dram vials into a glovebox or prepare them on a Schlenk line.

  • Aliquoting: Rapidly weigh out the required mass (e.g., 50 mg) into the individual amber vials.

  • Blanketing: If using a Schlenk line, insert an Argon-purged needle into the vial headspace. Allow heavy Argon gas to flow gently for 30 seconds to displace all ambient air.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Place the aliquots inside a secondary container with active desiccant (e.g., Drierite) and store at -20°C.

Protocol 2: Stability-Indicating HPLC Assay

Causality: To verify if the aldehyde has degraded, we exploit the polarity difference between the parent aldehyde and its primary degradation product (the carboxylic acid). On a reverse-phase C18 column, the more polar carboxylic acid will elute significantly earlier than the aldehyde, allowing for baseline separation and precise integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade Acetonitrile. Prepare a fresh solution immediately before injection to prevent solvent-induced degradation.

  • Column: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (buffers the carboxylic acid to prevent peak tailing).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation (System Suitability): Spike a pure sample with a known standard of 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (positive control). Baseline resolution (Rs > 1.5) between the early-eluting acid peak and the later-eluting aldehyde peak validates the method's resolving power.

References

  • Sigma-Aldrich. Imidazo[1,2-a]pyridine-2-carbaldehyde | 118000-43-4.
  • BenchChem. Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Fisher Scientific. SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Chemguide.
  • AR-Reagent. Imidazo[1,2-a]pyridine-2-carbaldehyde Storage Guidelines.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[1][2][3] Its synthetic versatility and broad spectrum of biological activities make it a focal point for drug discovery and development.[2][3] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of a specific, highly functionalized derivative: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde .

Given the absence of directly published spectral data for this exact compound, this guide establishes a robust analytical framework. We will conduct a comparative analysis using spectral data from structurally similar analogues found in the literature. This approach not only predicts the expected spectral features of the target molecule but also provides researchers with a comprehensive methodology for its unequivocal characterization upon synthesis. The focus is on the causality behind spectral phenomena, empowering drug development professionals to interpret complex NMR data with confidence.

Molecular Structure and Comparative Framework

The substitution pattern of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde dictates its electronic environment and, consequently, its NMR signature. The key features are:

  • An imidazo[1,2-a]pyridine core, a 10 π-electron aromatic system with significant electron delocalization.[4]

  • An electron-withdrawing Bromine atom at the C5 position of the pyridine ring.

  • An electron-donating Ethyl group at the C3 position of the imidazole ring.

  • A strongly electron-withdrawing Carbaldehyde (formyl) group at the C2 position, which is deshielding for adjacent protons.

To build our analysis, we will compare our target molecule with a closely related, well-characterized compound from the literature: 6-bromo-5-methyl-3-phenylimidazo[1,2-a]pyridine-2-carbaldehyde .[5] This analogue shares the critical bromo- and carbaldehyde-substituted imidazo[1,2-a]pyridine core, providing a reliable baseline for our predictions.

Figure 1. Structures of the target molecule and its reference analogue.

Comparative NMR Spectral Analysis

NMR spectroscopy provides a detailed map of the molecular structure. By combining 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.[6][7]

¹H NMR Spectral Data Comparison

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of each proton. The table below presents the experimentally determined data for the reference analogue alongside predicted values for our target molecule.

Rationale for Predictions:

  • Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield, typically between δ 9.7 and 10.1 ppm.[5]

  • Pyridine Ring Protons (H6, H7, H8): In the parent imidazo[1,2-a]pyridine, these protons appear in a characteristic pattern.[8] The bromine at C5 will induce a downfield shift on the adjacent H6. The protons on the pyridine ring will exhibit characteristic ortho, meta, and para couplings.

  • Ethyl Group Protons (CH₂, CH₃): The ethyl group at C3 will show a quartet for the methylene (CH₂) protons coupled to the methyl (CH₃) protons, which will appear as a triplet. The proximity to the imidazole ring places the CH₂ group around δ 2.9-3.1 ppm.

Table 1: Comparison of ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Assignment Reference Analogue Data (δ ppm, Multiplicity, J Hz) [5] Predicted Data for Target Molecule (δ ppm, Multiplicity, J Hz) Justification for Prediction
CHO 9.82 (s, 1H) ~9.85 (s, 1H) Highly conserved chemical shift for the 2-carbaldehyde group.
H6 - ~7.60 (d, 1H, J ≈ 9.2 Hz) H6 is ortho to the bromine at C5, leading to a downfield shift.
H7 - ~6.90 (t, 1H, J ≈ 7.0 Hz) Expected to be the most upfield of the pyridine protons.
H8 7.76 (d, 1H, J=9.2 Hz) ~7.95 (d, 1H, J ≈ 7.0 Hz) H8 is adjacent to the bridgehead nitrogen, causing a downfield shift.
CH₂ (Ethyl) - ~3.05 (q, 2H, J ≈ 7.6 Hz) Methylene protons adjacent to the aromatic ring.
CH₃ (Ethyl) - ~1.40 (t, 3H, J ≈ 7.6 Hz) Terminal methyl group of the ethyl substituent.
Ph-H (Phenyl) 7.85 (m, 2H), 7.53 (m, 3H) N/A The reference has a phenyl group at C3, while the target has an ethyl group.

| CH₃ (Methyl) | 3.00 (s, 3H) | N/A | The reference has a methyl group at C5, while the target has a bromine. |

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

Table 2: Comparison of ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Assignment Reference Analogue Data (δ ppm) [5] Predicted Data for Target Molecule (δ ppm) Justification for Prediction
CHO 178.79 ~179.0 Carbonyl carbon with a highly conserved chemical shift.
C2 149.21 ~148.5 Carbon bearing the aldehyde group.
C3 139.71 ~135.0 Carbon bearing the ethyl group; upfield shift compared to phenyl-substituted C3.
C5 135.19 ~115.0 Carbon directly attached to bromine; significant shielding effect.
C6 132.32 ~130.0 Pyridine ring carbon.
C7 123.83 ~118.0 Pyridine ring carbon.
C8 115.59 ~125.0 Pyridine ring carbon.
C8a (Bridgehead) 162.05 ~155.0 Bridgehead carbon adjacent to the nitrogen.
CH₂ (Ethyl) N/A ~22.0 Methylene carbon of the ethyl group.

| CH₃ (Ethyl) | N/A | ~14.0 | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, a standardized protocol is essential. This protocol outlines the necessary steps from sample preparation to data acquisition using modern NMR spectrometers.[7][9]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for neutral organic molecules and its residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C) serves as a convenient internal reference.[10]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if absolute referencing is required.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (~4 cm).

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is critical for resolving fine couplings.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[7] Use a standard pulse sequence (e.g., 'zg30').

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).[7] A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Spectra Acquisition for Structural Confirmation:

    • gCOSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecule (e.g., connecting the CH₂ and CH₃ of the ethyl group).

    • gHSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton.

    • gHMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for assigning quaternary carbons (which have no attached protons) and piecing together the molecular fragments.

Figure 2. Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. By leveraging comparative data from a structurally related analogue, we have established a set of predicted chemical shifts and outlined a detailed, self-validating experimental protocol for its definitive characterization. The imidazo[1,2-a]pyridine core continues to be a fertile ground for the discovery of novel therapeutics.[1][3] Accurate and thorough spectral characterization, as detailed in this guide, is the foundational first step in the journey from a novel chemical entity to a potential drug candidate.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved March 25, 2026, from [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. Retrieved March 25, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved March 25, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved March 25, 2026, from [Link]

  • Wang, L., et al. (n.d.). Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2-a]pyridines - Supporting Information. The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Kakehi, A., et al. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-one Derivatives. SciSpace. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, December 4). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. PMC. Retrieved March 25, 2026, from [Link]

  • NextSDS. (n.d.). 3-BroMo-5-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved March 25, 2026, from [Link]

  • MDPI. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (n.d.). 10: Synthesis of 5-bromopyridine-2-carbaldehyde semicarbazone. Retrieved March 25, 2026, from [Link]

  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved March 25, 2026, from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2018, July 19). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Retrieved March 25, 2026, from [Link]

  • PubMed. (2026, January 6). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved March 25, 2026, from [Link]

  • JLUpub. (n.d.). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved March 25, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved March 25, 2026, from [Link]

Sources

Comparing reactivity of 5-bromo vs 6-bromo imidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde reveals critical differences in reactivity that dictate synthetic strategy. As a privileged scaffold in medicinal chemistry—forming the core of drugs like zolpidem and various kinase inhibitors[1]—understanding the positional nuances of the imidazo[1,2-a]pyridine ring is essential for efficient late-stage functionalization.

This guide provides a definitive comparison of these two building blocks, focusing on the causality behind their divergent reactivity in transition-metal catalysis and providing self-validating protocols for their use.

Structural Logic & Mechanistic Causality

The imidazo[1,2-a]pyridine core is a fused bicyclic system featuring a bridgehead nitrogen (N1). While both the 5-bromo and 6-bromo isomers possess a highly electrophilic 2-carbaldehyde group, the position of the bromine atom fundamentally alters the molecule's behavior in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions) [2].

  • 6-Bromo Isomer (CAS: 885276-09-5): The C-6 position is sterically unhindered and electronically activated by the electron-withdrawing nature of the fused system. It behaves as a highly reactive, standard electron-deficient aryl halide. Oxidative addition of Pd(0) occurs rapidly.

  • 5-Bromo Isomer: The C-5 position is adjacent to the bridgehead nitrogen. A bromine atom at this position suffers from severe steric hindrance due to a peri-interaction with the C-3 position and the spatial bulk of the N1 lone pair environment. This steric shielding creates a high kinetic barrier for the oxidative addition of standard Pd(0) complexes, often leading to protodehalogenation or catalyst degradation if unoptimized ligands are used.

G cluster_5Br 5-Bromo Isomer cluster_6Br 6-Bromo Isomer Core Imidazo[1,2-a]pyridine- 2-carbaldehyde Core Br5 Bromine at C-5 (Adjacent to Bridgehead) Core->Br5 Br6 Bromine at C-6 (Para to Bridgehead) Core->Br6 Steric High Steric Hindrance (Peri-clash with C-3) Br5->Steric OxAdd5 High Barrier to Pd(0) Oxidative Addition Steric->OxAdd5 Access Sterically Accessible Br6->Access OxAdd6 Rapid Pd(0) Oxidative Addition Access->OxAdd6

Fig 1: Structural and mechanistic divergence of 5-bromo vs 6-bromo isomers.

Comparative Reactivity Profile

To guide synthetic planning, the quantitative and qualitative performance of both isomers is summarized below. The data reflects standard behavior in high-throughput medicinal chemistry workflows [3].

Parameter5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Pd-Catalyzed Cross-Coupling Sluggish; prone to starting material recovery or degradation.Highly efficient; rapid conversion.
Preferred Pd Ligands Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos).Standard phosphines (e.g., PPh3, dppf, dtbpf).
Typical Suzuki Yields 40% – 65% (Requires optimized conditions).80% – 98% (Standard conditions).
Aldehyde Reactivity Highly electrophilic (slightly enhanced by C5-Br inductive pull).Highly electrophilic.
Primary Side Reactions Protodehalogenation (in cross-coupling).Homocoupling (if boronic acid is depleted).

Divergent Experimental Workflows

Because the 2-carbaldehyde is sensitive to strong bases and oxidants, cross-coupling must be carefully controlled. The workflow below illustrates the divergent ligand and temperature requirements dictated by the steric environment of the halogen [1].

Workflow Start Suzuki-Miyaura Coupling of Bromo-Imidazopyridine-2-carbaldehyde Br5 Substrate: 5-Bromo Isomer Start->Br5 Br6 Substrate: 6-Bromo Isomer Start->Br6 Cat5 Catalyst: Pd2(dba)3 / XPhos Base: K3PO4 (Mild, non-nucleophilic) Br5->Cat5 Cat6 Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Br6->Cat6 Temp5 Solvent: 1,4-Dioxane/H2O Temp: 100°C (12-18 h) Cat5->Temp5 Temp6 Solvent: 1,4-Dioxane/H2O Temp: 80°C (2-4 h) Cat6->Temp6 Product C-Arylated Imidazo[1,2-a]pyridine-2-carbaldehyde Temp5->Product Temp6->Product

Fig 2: Divergent Suzuki-Miyaura workflow based on steric hindrance.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints (e.g., LCMS mass shifts, TLC Rf changes), researchers can ensure the chemical causality is proceeding as intended.

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Isomer (Sterically Hindered)

Rationale: The severe steric bulk at C-5 requires a highly active, electron-rich catalyst system. XPhos facilitates the difficult oxidative addition, while its bulk prevents the formation of unreactive bis-phosphine palladium complexes. K3PO4 is used as a mild base to prevent the Cannizzaro-type disproportionation of the 2-carbaldehyde.

  • Preparation: In an oven-dried Schlenk tube, add 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), Pd2(dba)3 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles). Causality: Pd(0) is highly sensitive to oxidation; oxygen will kill the catalytic cycle and promote boronic acid homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed H2O (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

  • Validation Checkpoint: Sample 10 µL, dilute in MeCN, and run LCMS.

    • Success: Disappearance of the starting material mass (M+H: ~225/227) and appearance of the product mass.

    • Failure Mode: If a mass of[M+H - 79] is observed, protodehalogenation has occurred. This indicates the oxidative addition was successful, but transmetalation was too slow. Remedy: Increase boronic acid equivalents or check base solubility.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH4Cl (10 mL) to quench the base and remove inorganic salts. Dry the organic layer over Na2S04, concentrate, and purify via silica gel chromatography.

Protocol B: Knoevenagel Condensation of the 2-Carbaldehyde [4]

Rationale: The 2-carbaldehyde group on both the 5-bromo and 6-bromo isomers is highly reactive toward active methylene compounds. This reaction serves as an excellent way to build extended π-systems.

  • Preparation: Dissolve 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv, 1.0 mmol) and malononitrile (1.1 equiv, 1.1 mmol) in absolute ethanol (5.0 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equiv) or perform the reaction in water under catalyst-free conditions to leverage the hydrophobic effect.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: A heavy precipitate should form as the highly conjugated product becomes insoluble in ethanol/water. TLC (Hexanes/EtOAc 1:1) will show the consumption of the UV-active aldehyde spot and the formation of a bright, often fluorescent, lower-Rf product spot.

  • Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure 2-(2,2-dicyanovinyl)imidazo[1,2-a]pyridine derivative.

References

  • Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAD5iPMvAdI17KcdKX-T2BsIhUZgaPxy575ak92qzctiaIbLN5o_3yJ3Cje4lDrVoNNofuu-14EV_0d7n20dJfJftIJ8YSOTV66m6eAtOGkXLeoYNxbs8g2nXvLFWiHmiqt6jaPENBeONZTHUm43C1]
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXH68bN9dau5hgIqdltsis41h1DA3HApvu1HoVC5gLZi93E3JHmjRCr_YYfX1aq5MslyuJWksnXml8x0vyfXADa5pj3s5_O0BxXnPaIu9TYRSPJ_Xrr28PMTKWNzX2DTwo57Wv6LHMDOUVkuccmuLjDzhqCh-Eozoq]
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqJLw-_wuqvkXc1Lhc9Cn3o1xqz6gOsTwxxAXK7Q0Xo7pRfndWN4684jttJWxJWtXot0IlhcwnTcuUJoCJu1QZS0uN9mFj_t7kKtGLoL0kifUkWxYhCb-p95M-1JQNgXSxb3Ct4C8uURabZbb6SV9]
  • Simple synthesis of imidazo[1,2-A]pyridine derivatives bearing 2-aminonicotinonitrile or 2-aminochromene moiety. Synthetic Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1tDabu7es7tpaJeUYQrIluk5kskpozBPY7o8DZsjTw55K8eurSJRKo4EhPMzKjnPkjidm2BJX87NEk4rucDjzRVvo9eD4D8wXEK2rK75C5bM2VHAktNrWN-bLjW7ytlY04W01tOB2T-qtdr94G0YuiRtpSFCVtgQyjbm4]

The Organic Chemist's Dilemma: A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 5-Aryl-3-ethylimidazo[1,2-a]pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its functionalization is key to tuning biological activity, and among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides a deep dive into the practical application of two such cornerstone reactions, the Suzuki-Miyaura and Stille couplings, for the arylation of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. We will dissect the nuances of each methodology, offering experimental insights to aid researchers in selecting the optimal path for their synthetic campaigns.

The choice between the Suzuki and Stille couplings is not always straightforward. The Suzuki coupling, with its use of generally less toxic and more environmentally benign organoboron reagents, is often the first choice for many chemists.[4][5] Conversely, the Stille coupling, despite the toxicity concerns associated with organotin reagents, offers a broader functional group tolerance and can be more robust for particularly challenging substrates.[4][6][7] This guide will present a balanced comparison, grounded in established principles and data from related systems, to illuminate the best approach for the target transformation.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used in the transmetalation step.

The Suzuki coupling utilizes an organoboron species, typically a boronic acid or a boronate ester, which requires activation by a base to facilitate transmetalation.[8] The Stille coupling, on the other hand, employs an organostannane, which is generally more reactive and often does not require a base for the transmetalation to occur.[9][10]

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Pd(0)L2_S Pd(0)L2 OxAdd_S Oxidative Addition Pd(0)L2_S->OxAdd_S R-X Pd(II)Complex_S R-Pd(II)-X-L2 OxAdd_S->Pd(II)Complex_S Transmetalation_S Transmetalation Pd(II)Complex_S->Transmetalation_S Pd(II)R_R'_S R-Pd(II)-R'-L2 Transmetalation_S->Pd(II)R_R'_S Boronate R'-B(OR)2 Boronate->Transmetalation_S Base Base Base->Transmetalation_S RedElim_S Reductive Elimination Pd(II)R_R'_S->RedElim_S RedElim_S->Pd(0)L2_S Product_S R-R' RedElim_S->Product_S Pd(0)L2_St Pd(0)L2 OxAdd_St Oxidative Addition Pd(0)L2_St->OxAdd_St R-X Pd(II)Complex_St R-Pd(II)-X-L2 OxAdd_St->Pd(II)Complex_St Transmetalation_St Transmetalation Pd(II)Complex_St->Transmetalation_St Pd(II)R_R'_St R-Pd(II)-R'-L2 Transmetalation_St->Pd(II)R_R'_St Stannane R'-Sn(Alkyl)3 Stannane->Transmetalation_St RedElim_St Reductive Elimination Pd(II)R_R'_St->RedElim_St RedElim_St->Pd(0)L2_St Product_St R-R' RedElim_St->Product_St

Caption: Catalytic cycles of Suzuki and Stille couplings.

Head-to-Head Comparison: Suzuki vs. Stille for 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity, considered "greener".[4]High toxicity of organotin compounds.[4][10]
Byproducts Borates, generally water-soluble and easily removed.[4]Organotin halides, can be difficult to separate from the product.[4]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[11][12]Often proceeds under neutral or milder conditions, can be base-free.[4]
Functional Group Tolerance Good, but can be sensitive to certain functional groups. The aldehyde on the substrate may require careful optimization of conditions.Excellent, tolerates a wide range of functional groups, including aldehydes.[7][13]
Substrate Scope Very broad, but can be challenging with certain sterically hindered or electron-rich heteroaryl compounds.[6]Broad, often more reliable for sterically hindered or complex heterocyclic substrates.[6]

Optimizing the Reaction Conditions

The success of both coupling reactions hinges on the careful selection of the catalyst, ligand, base (for Suzuki), and solvent.

Suzuki Coupling: A Balancing Act

For the Suzuki coupling of our target substrate, the presence of the aldehyde group and the imidazo[1,2-a]pyridine core necessitates a well-optimized system.

  • Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ with a phosphine ligand is standard. For heteroaromatic substrates, bulky electron-rich phosphine ligands such as XPhos or RuPhos can be highly effective in promoting the reaction and suppressing side reactions.[12] Pd(dppf)Cl₂ is also a robust catalyst for heteroaryl couplings.[14]

  • Base: The choice of base is critical. Strong bases can lead to undesired side reactions, including debromination of the starting material.[15] Milder bases like K₂CO₃, K₃PO₄, or CsF are often preferred for bromo-heterocycles.[15][16] Cesium carbonate has shown excellent results in promoting Suzuki couplings of imidazo[1,2-a]pyridines.[12]

  • Solvent: A mixture of an organic solvent and water is common. Dioxane/water or DME/water are frequently used solvent systems.[11][14][17]

A potential side reaction to be mindful of is debromination , where the bromine atom is replaced by a hydrogen. This can be mitigated by using milder bases, appropriate ligands, and carefully controlling the reaction temperature.[15]

Stille Coupling: The Robust Alternative

The Stille coupling's tolerance for a wide array of functional groups makes it a strong contender, particularly given the aldehyde moiety in our substrate.

  • Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used and highly effective catalyst for Stille couplings.[13] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or AsPh₃ can be employed.

  • Additives: In some cases, the addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step and improve yields.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, THF, or DMF are typically used.[13]

The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[4][10] Purification often requires specific workup procedures, such as washing with a saturated aqueous solution of KF or filtration through silica gel with a triethylamine-containing eluent.[13]

Experimental Protocols

The following are representative, detailed protocols for the Suzuki and Stille couplings of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. These should be considered as starting points and may require optimization for specific aryl coupling partners.

Experimental_Workflow start Start reagents Combine Reactants: - 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde - Boronic Acid / Stannane - Catalyst & Ligand - Base (for Suzuki) start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., N2 or Ar bubbling) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Representative Suzuki Coupling Protocol

Reaction Scheme:

(A generic reaction scheme showing the Suzuki coupling of the target molecule with an arylboronic acid)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Place the vial in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde.

Representative Stille Coupling Protocol

Reaction Scheme:

(A generic reaction scheme showing the Stille coupling of the target molecule with an organostannane)

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv.) and the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by the organostannane reagent (1.1 equiv.).

  • Heat the reaction mixture to reflux (around 110 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Concluding Remarks

For the synthesis of 5-aryl-3-ethylimidazo[1,2-a]pyridine-2-carbaldehydes, the Suzuki-Miyaura coupling is recommended as the primary approach due to its more favorable environmental and safety profile.[5] The wide commercial availability of boronic acids further enhances its appeal for library synthesis. However, should the Suzuki coupling prove to be low-yielding, perhaps due to steric hindrance from a bulky arylboronic acid or competitive debromination, the Stille coupling stands as a powerful and reliable alternative.[6] Its superior functional group tolerance and often milder, base-free conditions can be advantageous.[4][7] The choice, ultimately, will be guided by the specific synthetic target, the available resources, and the chemist's comfort level with handling organotin compounds.

References

  • Buşilă, M., et al. (2015). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 20(7), 11637-11646. [Link]

  • Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(19), 5901-5907. [Link]

  • Farooq, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Lübke, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(26), 17758-17764. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. organic-synthesis.org. [Link]

  • S. P. H. Mee, V. Lee, J. E. Baldwin. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Bodke, Y. D., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society, 19(4), 433-440. [Link]

  • Al-dujaili, M. O., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(20), 7058. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

  • Rossi, R., et al. (2015). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 20(7), 11637-11646. [Link]

  • Sajith, A. M., & Muralidharan, A. (2012). Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines. Tetrahedron Letters, 53(8), 1036-1041. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. . [Link]

  • Roy, A., et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic Letters, 9(3), 473-476. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

  • DeShong, P., et al. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(26), 9538-9544. [Link]

  • Gökçe, M., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 9(9), 768-777. [Link]

  • Sharma, V., Kumar, R., & Kumar, V. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 55(72), 10751-10769. [Link]

  • Sharma, P., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ACS Omega, 5(46), 29983-29990. [Link]

  • Kaewsri, Y., et al. (2024). FeBr3-catalysed synthesis of either 3-aroylimidazo[1,2-a]pyridines or 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(38), 27367-27379. [Link]

  • Yadav, D. B., et al. (2015). A rapid, efficient, and facile synthesis of an assortment of C-2 substituted imidazopyrazines has been achieved by utilizing the palladium catalyzed Suzuki cross-coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with various boronic acids under microwave irradiation. Journal of Saudi Chemical Society, 19(4), 433-440. [Link]

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. [Link]

  • ResearchGate. (2014). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]

  • Chen, Y., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(31), 6598-6602. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . [Link]

  • Borah, P., et al. (2018). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 3(11), 16086-16093. [Link]

  • NextSDS. (n.d.). 3-BroMo-5-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde. NextSDS. [Link]

  • The Royal Society of Chemistry. (2020). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. [Link]

Sources

Comparative IR Spectroscopy Guide: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Validation, QA/QC, and Scaffold Characterization in Medicinal Chemistry

Executive Summary & Mechanistic Insight

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in modern pharmacognosy, serving as the core pharmacophore for blockbuster therapeutics such as zolpidem, alpidem, and soraprazan [1]. During the synthesis and functionalization of these pharmaceutical intermediates, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool to verify structural integrity.

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde presents a highly complex electronic environment due to the convergence of three distinct substituents on the bicyclic core. Understanding the causality behind its IR absorption bands requires analyzing the interplay of resonance and inductive effects:

  • Conjugated Carbonyl ν(C=O): In isolated aliphatic aldehydes, the C=O stretch typically appears around 1720 cm⁻¹. However, the 2-carbaldehyde group in this molecule is directly conjugated with the electron-rich imidazo[1,2-a]pyridine system. This resonance delocalization reduces the double-bond character of the carbonyl, shifting the absorption to a lower frequency (~1655–1670 cm⁻¹) [2].

  • Halogen Inductive Effect ν(C=N) / ν(C=C): The 5-bromo substituent exerts a strong electron-withdrawing inductive effect (-I). This competes with the ring's resonance, subtly stiffening adjacent bonds in the heterocyclic core and causing a slight hypsochromic (blue) shift in the C=N stretching frequencies compared to unhalogenated analogs [3].

  • Aliphatic Signatures ν(C-H): The 3-ethyl group provides distinct aliphatic C-H stretching modes, which are critical for differentiating this molecule from des-alkylated precursors.

Comparative IR Absorption Analysis

To objectively evaluate the spectral "performance" and distinct signature of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde, we must compare it against its structural alternatives. The table below summarizes the quantitative shifts in key functional group absorption bands.

Compound (Scaffold Alternative)ν(C=O) Aldehyde (cm⁻¹)ν(C=N) Core (cm⁻¹)ν(C-H) Aliphatic (cm⁻¹)ν(C-Br) Halide (cm⁻¹)
Imidazo[1,2-a]pyridine-2-carbaldehyde (Base Core)~1639 - 1650~1515 - 1530AbsentAbsent
3-Ethylimidazo[1,2-a]pyridine-2-carbaldehyde ~1645 - 1655~1520 - 1535~2850 - 2960Absent
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde ~1650 - 1665~1540 - 1570Absent~550 - 620
5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde ~1655 - 1670 ~1545 - 1580 ~2850 - 2960 ~550 - 620

Data Synthesis Note: The cumulative effect of the 3-ethyl (electron-donating via hyperconjugation) and 5-bromo (electron-withdrawing) groups creates a unique, tightly defined ν(C=O) window that serves as a definitive marker for successful dual-functionalization.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity spectral data that can be trusted for QA/QC release, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation checkpoints.

Step 1: System Initialization & Background Validation

  • Action: Power on the FTIR spectrometer equipped with a single-reflection Diamond ATR accessory. Allow the IR source to stabilize for 30 minutes.

  • Causality: Thermal equilibrium of the IR source prevents baseline drift during acquisition.

  • Self-Validation: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Inspect the spectrum for excessive H₂O vapor (~3500 cm⁻¹) or CO₂ (~2350 cm⁻¹) bands. If absorbance exceeds 0.05 AU in these regions, purge the optical bench with dry nitrogen before proceeding.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 1–2 mg of crystalline 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde directly onto the center of the diamond crystal. Lower the pressure anvil until the integrated clutch clicks.

  • Causality: Standardized pressure ensures intimate contact between the solid lattice and the diamond sensor. This maximizes the penetration depth of the evanescent wave and prevents spectral distortions, such as the Christiansen effect (asymmetric peak broadening due to refractive index mismatch).

Step 3: Spectral Acquisition & Linearity Check

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Self-Validation: Verify that the maximum absorbance peak (typically the ν(C=O) band) does not exceed 1.2 AU. Absorbance values above this threshold indicate detector saturation, which compromises the photometric linearity and invalidates quantitative comparisons [4].

Step 4: Post-Processing

  • Action: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (deeper penetration at lower wavenumbers), followed by a baseline correction to normalize scattering effects.

Data Visualization: Spectral Assignment Workflow

The following diagram maps the logical relationship between the experimental acquisition phases and the structural verification of the molecule's distinct functional groups.

IR_Workflow cluster_bands Key Absorption Bands A ATR-FTIR Calibration B Background Validation A->B C Sample Acquisition B->C D ν(C=O) Aldehyde ~1660 cm⁻¹ C->D E ν(C=N) Core ~1560 cm⁻¹ C->E F ν(C-H) Ethyl ~2900 cm⁻¹ C->F G ν(C-Br) Halide ~600 cm⁻¹ C->G H Structural Verification D->H E->H F->H G->H

ATR-FTIR workflow for structural verification via functional group assignment.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes Source: ResearchGate URL:[Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 Source: PubChem - National Center for Biotechnology Information URL:[Link]

Safety Operating Guide

5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

[https

Operational Guide: Safe Handling and Disposal of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development teams utilizing highly functionalized heterocyclic building blocks. 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde is a potent intermediate, often employed in the synthesis of GABA-A receptor modulators and zolpidem analogs. However, its complex structural profile—combining a reactive aldehyde, a biologically active imidazopyridine core, and a heavy halogen (bromine)—demands rigorous, causality-driven disposal protocols.

This guide moves beyond basic compliance, detailing the why behind the procedures to ensure your laboratory maintains the highest standards of safety, environmental stewardship, and regulatory adherence.

Mechanistic Causality in Waste Segregation

The disposal strategy for this compound is dictated by its molecular architecture. Understanding these features prevents catastrophic mixing errors and regulatory fines.

  • The Bromine Atom (Halogenated Waste Mandate): The carbon-halogen bond strictly classifies this compound, and any solvent it dissolves in, as Halogenated Organic Waste [1]. Halogenated pollutants exhibit extreme resistance to environmental degradation[2]. If mistakenly routed to non-halogenated waste and incinerated at standard temperatures, brominated compounds can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and furans[3]. Commercial facilities must incinerate halogenated streams at ultra-high temperatures (≥1200 K) to ensure complete mineralization[3]. The EPA strictly regulates the land disposal of these halogenated organic compounds (HOCs) under RCRA[4].

  • The Aldehyde Moiety (Reactivity Hazard): Aldehydes are electrophilic. In a mixed waste carboy, they can react exothermically with primary amines (forming Schiff bases) or undergo rapid autoxidation to carboxylic acids in the presence of oxidizers. Waste containing this compound must be segregated from incompatible reactive streams to prevent pressurization of sealed containers.

  • The Imidazopyridine Core (Bioaccumulation): As a pharmacophore designed for biological interaction, environmental release into municipal water systems poses aquatic toxicity risks. Total capture in designated hazardous waste streams is non-negotiable.

Waste Segregation Matrix

To streamline laboratory operations, all waste generated during the use of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde must be categorized according to the following quantitative and qualitative parameters.

Waste Stream ComponentPhysical StatePrimary ContaminantDesignated Disposal RouteCausal Justification
Reaction Solvents (e.g., EtOAc, Hexanes, MeOH)Liquid5-Bromo... (Solute)Halogenated Organic Waste Even non-halogenated solvents become halogenated waste when carrying brominated solutes[1].
Chromatography Waste (Silica Gel, TLC Plates)Solid5-Bromo... (Adsorbed)Halogenated Solid Waste High surface area adsorption of brominated pharmacophores requires specialized high-temp incineration[3].
Aqueous Workup Washes (Brine, NaHCO3)LiquidTrace Organics (<5%)Aqueous Waste (pH 6-8)Must be back-extracted with a solvent like DCM to ensure halogenated organics are removed before aqueous discharge.
Spill Absorbents Solid5-Bromo... + SolventHalogenated Solid Waste Concentrated reactive aldehyde and bromine content poses severe environmental toxicity risks.

Self-Validating Methodologies for Disposal & Spill Response

Rote procedures often fail when unexpected variables arise. The following step-by-step methodologies incorporate self-validating checks to ensure the protocol has been executed successfully.

Protocol A: Decontamination and Disposal of Reaction Mixtures
  • Quenching: Ensure all reactive species in the reaction mixture (e.g., reducing agents or oxidizers) are fully quenched.

    • Causality: Unquenched reagents reacting with the aldehyde can generate heat and gas, pressurizing sealed waste carboys.

  • Phase Separation: Transfer the biphasic workup mixture to a separatory funnel.

  • Organic Layer Routing: Drain the organic layer into a temporary Erlenmeyer flask. Regardless of whether the primary solvent is ethyl acetate, ether, or dichloromethane, this entire volume must be deposited into the Halogenated Organic Waste carboy[1].

  • Aqueous Layer Back-Extraction: Wash the remaining aqueous layer with 2 x 15 mL of a halogenated solvent (e.g., DCM) to extract residual brominated organics. Combine these organic washes with the halogenated waste[5].

  • Self-Validation Check (TLC): Spot the depleted aqueous layer on a TLC plate and visualize under UV light (254 nm). The absence of UV-active spots confirms successful extraction of the imidazopyridine core.

  • Aqueous Disposal: Verify the pH of the validated aqueous layer is between 6.0 and 8.0 using pH paper. Route it to the Aqueous Waste stream[5].

Protocol B: Solid Spill Containment and Recovery
  • Isolation: Secure the area. Don appropriate PPE: nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator (to prevent inhalation of the reactive aldehyde dust).

  • Mechanical Containment: Using a static-free brush, gently sweep the solid compound into a pile. Do not use water, as the compound has poor aqueous solubility and will form a difficult-to-clean, smearable slurry.

  • Collection: Transfer the powder into a sealable, wide-mouth high-density polyethylene (HDPE) or glass container.

  • Chemical Decontamination: Wipe the affected surface with a disposable towel dampened with acetone or ethanol to dissolve and capture residual microscopic traces.

  • Final Disposal: Place the sealed container, brush, and contaminated towels into a poly-bag strictly labeled "Halogenated Solid Waste - Contains Bromine."

Waste Routing Workflow

The following logic tree illustrates the decision-making process for routing waste associated with this compound, ensuring compliance with EPA and ACS laboratory waste guidelines[6].

WasteRouting A 5-Bromo-3-ethylimidazo [1,2-a]pyridine-2-carbaldehyde B Physical State of Waste? A->B C Solid Waste (Powder, Silica, PPE) B->C D Liquid Waste (Reaction Mixtures) B->D G Halogenated Waste Stream (EPA RCRA Compliant) C->G Direct Disposal E Aqueous Phase (<5% Organics) D->E Extraction F Organic Phase (Solvent + Solute) D->F Solvents E->G If >5% Organics F->G Contains Bromine H High-Temp Incineration (>1200 K) G->H Prevents Dioxins/Furans

Fig 1: Disposal decision tree for brominated imidazopyridine derivatives.

Sources

Personal protective equipment for handling 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde

This document provides essential procedural guidance for the safe handling, use, and disposal of 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde. As a researcher, your safety is paramount. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each precaution, empowering you to work with confidence and security. The protocols herein are designed as a self-validating system to minimize exposure and ensure operational integrity.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of a compound's structure is the foundation of a robust safety assessment. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we will infer its hazard profile by analyzing its constituent parts and data from close structural analogs. This proactive approach is a cornerstone of laboratory safety.

  • The Aldehyde Group (-CHO): Aldehydes are a well-documented class of reactive compounds. They are often skin, eye, and respiratory irritants.[1][2] Some aldehydes, like glutaraldehyde, are also known sensitizers, meaning repeated exposure can lead to an allergic reaction.[3] The aldehyde functional group is the primary driver for requiring stringent skin and respiratory protection.

  • The Brominated Heterocycle (Bromo-imidazo[1,2-a]pyridine): The core structure is a brominated nitrogen-containing heterocycle.

    • Bromine Atom: Organic bromides can be toxic, and their combustion or decomposition can release hazardous substances like hydrogen bromide and bromine gas.[4][5]

    • Imidazo[1,2-a]pyridine Core: Structural analogs such as Imidazo[1,2-a]pyridine-2-carbaldehyde and 5-Bromopyridine-2-carbaldehyde are classified as causing skin and serious eye irritation, with potential for respiratory irritation.[1][4] They are also flagged as harmful if swallowed or in contact with skin.[4][6]

Based on this analysis, we must treat 5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde as a substance that is, at minimum:

  • A skin and eye irritant.[1]

  • A potential skin sensitizer.[6]

  • A respiratory tract irritant.[1]

  • Harmful if ingested or absorbed through the skin.[4]

Core Protective Measures: Your Personal Defense System

A multi-layered approach to protection is critical. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

PPE should never be the sole method of protection.[7]

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4][8] This is non-negotiable.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[4][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed.[10]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile or NeopreneLong-sleeved Lab Coat (fully buttoned)Required if fume hood is not available or during spill cleanup (N95 for dust or organic vapor cartridge for vapors)
Solution Preparation/Transfer Chemical Splash Goggles & Full-Face ShieldButyl Rubber or heavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatNot required if performed in a certified fume hood
Reaction Work-up/Purification Chemical Splash GogglesButyl Rubber or heavy-duty Nitrile GlovesLab CoatNot required if performed in a certified fume hood

Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when the compound is handled. They provide a seal around the eyes to protect against splashes, dust, and vapors.[3]

  • Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during solution transfers or when working with larger quantities.[7][10]

Gloves are your primary point of contact and must be chosen carefully.

  • Material Selection: Latex gloves are explicitly not recommended due to their poor resistance to many chemicals, including aldehydes.[3]

    • Nitrile Gloves: Offer good general resistance and are acceptable for handling the solid compound, preferably in a double-gloved fashion.[5][10]

    • Butyl Rubber Gloves: Provide excellent resistance to aldehydes and ketones and are the preferred choice for working with solutions or during extended handling procedures.[11]

    • Neoprene Gloves: A viable alternative with good resistance to acids, bases, and some solvents.[7]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

  • Lab Coat: A clean, long-sleeved lab coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Chemical Apron: An impervious or chemical-resistant apron should be worn over the lab coat when handling solutions to protect against splashes.[3]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[3]

Operational and Disposal Plans: A Step-by-Step Guide

This section provides the procedural workflow for safely using and disposing of the compound.

Pre-Operational Workflow

This checklist must be completed before any handling begins.

Caption: Pre-operational safety verification workflow.

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]

  • Minor Spill (Solid): In a fume hood, gently sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

Waste Disposal Plan

Improper disposal is a serious safety and regulatory violation. All waste streams must be treated as hazardous.

  • Chemical Waste: Unused compound and solutions must be collected in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[1] The primary recommended disposal method is incineration by a licensed waste disposal facility.[12]

  • Contaminated Materials: Used gloves, weigh boats, pipette tips, and other contaminated disposable materials must be placed in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: "Empty" containers are never truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

DisposalDecisionTree Waste Waste Generated (Chemical or Contaminated Item) IsChemical Is it the chemical or a solution? Waste->IsChemical Evaluate IsContaminated Is it a contaminated disposable item? IsChemical->IsContaminated No ChemWaste Collect in Labeled Liquid/Solid Hazardous Waste Container IsChemical->ChemWaste Yes PPEWaste Collect in Labeled Solid Hazardous Waste Container IsContaminated->PPEWaste Yes Incinerate Arrange for disposal via licensed incineration facility ChemWaste->Incinerate PPEWaste->Incinerate

Caption: Decision tree for proper waste stream segregation.

References

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • 5-Bromo-3-pyridinecarboxaldehyde PubChem CID 2784734. PubChem. [Link]

  • Bromine Safety Handbook. Indian Chemical Council. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.